molecular formula C12H16N2O2 B1318834 3-(Piperazin-1-ylmethyl)benzoic acid CAS No. 773109-07-2

3-(Piperazin-1-ylmethyl)benzoic acid

Cat. No.: B1318834
CAS No.: 773109-07-2
M. Wt: 220.27 g/mol
InChI Key: UFDLFPRBJFTOCJ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperazin-1-ylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperazin-1-ylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(piperazin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLFPRBJFTOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589757
Record name 3-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773109-07-2
Record name 3-(1-Piperazinylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773109-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This guide, intended for researchers and drug development professionals, delves into the diverse biological activities of piperazine-containing compounds, offering insights into their mechanisms of action, and providing detailed methodologies for their evaluation. The structural simplicity of the piperazine core, combined with the ease of functionalization at its nitrogen atoms, allows for the precise modulation of physicochemical properties such as solubility, lipophilicity, and basicity. This "tunability" is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing a compound's therapeutic potential.

A Spectrum of Biological Activities: From Pathogen to Pathway

Piperazine derivatives have demonstrated a remarkable breadth of biological activities, a direct consequence of their ability to interact with a multitude of biological targets. This has led to their development as effective agents in various therapeutic areas.

Antimicrobial and Antifungal Activity

Piperazine-containing compounds have shown significant promise in combating microbial and fungal infections. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The evaluation of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Table 1: Antimicrobial and Antifungal Activity of Representative Piperazine Derivatives

Compound/ClassMicrobial StrainMIC (µg/mL)Reference
Chalcone-piperazine hybridStaphylococcus aureus>2.22[1]
Chalcone-piperazine hybridEscherichia coli>2.22[1]
Chalcone-piperazine hybridCandida albicans2.22[1]
Azole-piperazine analoguesVarious bacteria & fungi3.1 - 25[2]
Mannich bases with piperazineCandida parapsilosis0.49 - 62.5[3]
Mannich bases with piperazineStaphylococcus aureus250[3]
Mannich bases with piperazineBacillus subtilis125[3]

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[4]

Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture of the microorganism on an agar plate, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. This brings the final volume in each well to 100 µL.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices: The use of a standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures that a consistent number of microbial cells are challenged with the test compound. Cation-adjusted Mueller-Hinton broth is the recommended medium for most non-fastidious bacteria as it has a defined composition and supports good growth.

Anticancer Activity

The piperazine scaffold is a key component in numerous anticancer agents, where it can serve as a pharmacophore to interact with specific targets or as a linker to connect different functional moieties.[5][6] These compounds can induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[7]

Table 2: Anticancer Activity of Representative Piperazine Derivatives

Compound/ClassCancer Cell LineIC50 (µM)Reference
Piperazine amide derivativeMDA-MB-231 (Breast)11.3[8]
Vindoline-piperazine conjugateMDA-MB-468 (Breast)1.00[9]
Vindoline-piperazine conjugateHOP-92 (Lung)1.35[9]
Vindoline-piperazine conjugateSiHa (Cervical)2.85[10]
Vindoline-piperazine conjugateHeLa (Cervical)9.36[10]
Pyranopyridine-piperazine derivativeDU145 (Prostate)<10
Pyranopyridine-piperazine derivativeK562 (Leukemia)<10

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expert Insight: The MTT assay is a robust and high-throughput method for initial screening of cytotoxic compounds. However, it is an indirect measure of cell viability and can be influenced by the metabolic state of the cells. Therefore, it is often advisable to confirm the results with a more direct measure of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining).

Many piperazine-containing anticancer drugs function as kinase inhibitors. They often bind to the ATP-binding pocket of a specific kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Kinase (e.g., EGFR, Abl) Receptor->Kinase Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperazine Piperazine-based Kinase Inhibitor Piperazine->Kinase Inhibits ATP binding

Caption: Inhibition of a kinase signaling pathway by a piperazine-based inhibitor.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse activities within the central nervous system, acting as antipsychotics, antidepressants, and anxiolytics.[7] Their mechanisms often involve the modulation of neurotransmitter receptors, particularly dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs).

Table 3: CNS Receptor Binding Affinity of Representative Piperazine Derivatives

Compound/ClassReceptorKi (nM)Reference
Compound 5 (piperidine analog)hH3R7.70
Compound 5 (piperidine analog)σ1R3.64
Compound 4 (piperazine analog)hH3R3.17
Compound 4 (piperazine analog)σ1R1531
Compound 11 (piperidine analog)hH3R6.2
Compound 11 (piperidine analog)σ1R4.41

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor (e.g., from cultured cells or animal brain tissue).

    • Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membranes and resuspend them in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors), and varying concentrations of the unlabeled piperazine derivative.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Authoritative Grounding: The choice of radioligand is crucial and should have high affinity and specificity for the target receptor. The incubation time and temperature must be optimized to ensure that the binding reaction reaches equilibrium.

Piperazine derivatives can act as agonists, antagonists, or partial agonists at GPCRs. For example, an antagonist will bind to the receptor but not activate it, thereby blocking the binding of the endogenous ligand and inhibiting the downstream signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., D2, 5-HT1A) G_protein G-protein (Gi) GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production Response Cellular Response cAMP->Response Ligand Endogenous Ligand (e.g., Dopamine) Ligand->GPCR Binds & Activates Piperazine Piperazine-based Antagonist Piperazine->GPCR Binds & Blocks

Caption: Antagonism of a Gi-coupled GPCR by a piperazine derivative.

Anti-inflammatory Activity

Certain piperazine derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[7]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the piperazine derivative orally or intraperitoneally at a specific dose.

    • The control group receives the vehicle, and the standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time t and V₀ is the baseline paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.

Trustworthiness of the Protocol: This is a self-validating system as the inclusion of a positive control (a known anti-inflammatory drug) allows for the assessment of the assay's sensitivity and the relative potency of the test compound.

Antiviral Activity

The piperazine scaffold is also present in several antiviral agents.[8] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

Table 4: Antiviral Activity of Representative Piperazine Derivatives

Compound/ClassVirusCell LineEC50 (µM)Reference
Triazine-piperazine dimer (49)HIV-1TZM-bl6.07[8]
Triazine-piperazine dimer (50)HIV-1TZM-bl3.19[8]
Naphthyridone-piperazine (51)HIV-1->0.08[8]
HCV inhibitor (69)HCVHuh7.50.022[8]
Cyclosporine derivative (70)HCV-0.22[8]
2-phenylpiperazine derivative (8)DENV-10.7
2-phenylpiperazine derivative (14)DENV-26.0
2-phenylpiperazine derivative (21)DENV-7.9 - 31.3

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[5]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then assessed.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed susceptible host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the piperazine derivative in a serum-free medium.

    • Pre-incubate the virus with the compound dilutions for a specific time.

    • Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture.

    • Allow the virus to adsorb to the cells for 1-2 hours.

  • Agarose Overlay:

    • After the adsorption period, remove the inoculum and overlay the cell monolayer with a medium containing low-melting-point agarose and the corresponding concentration of the test compound. The agarose restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation and Plaque Visualization:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (this varies depending on the virus).

    • After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Expert Rationale: The agarose overlay is a critical step that ensures the formation of localized plaques, allowing for accurate quantification. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed reduction in plaques is due to antiviral activity and not to the toxicity of the compound to the host cells.

Conclusion: The Future of Piperazine in Drug Discovery

The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its privileged structural features and amenability to chemical modification have enabled the development of a wide range of therapeutic agents with diverse biological activities. The in-depth understanding of the structure-activity relationships and mechanisms of action of piperazine-containing compounds, coupled with the robust experimental methodologies outlined in this guide, will undoubtedly facilitate the discovery and development of novel and more effective drugs for a multitude of diseases. As our knowledge of biological pathways and disease mechanisms expands, the rational design of piperazine derivatives targeting specific molecular interactions will continue to be a fruitful area of research for scientists and drug development professionals.

References

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The Multifaceted Mechanisms of 3-(Piperazin-1-ylmethyl)benzoic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(piperazin-1-ylmethyl)benzoic acid scaffold represents a versatile and privileged structure in modern medicinal chemistry. Analogs derived from this core have demonstrated a remarkable breadth of pharmacological activities, underscoring the significant impact of subtle structural modifications on biological function. The inherent modularity of this scaffold, comprising a benzoic acid moiety, a piperazine linker, and a variable substitution pattern, allows for the fine-tuning of physicochemical and steric properties to engage a diverse array of biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action exhibited by these analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions and signaling pathways modulated by these compounds in key therapeutic areas, including oncology and neuroscience. This guide will further provide detailed experimental protocols and data interpretation strategies to facilitate the discovery and development of novel therapeutics based on this promising chemical framework.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Analogs of 3-(piperazin-1-ylmethyl)benzoic acid have emerged as a compelling class of anticancer agents, exhibiting a range of mechanisms that strike at the heart of cancer cell proliferation, survival, and metastasis. The piperazine ring often functions as a key pharmacophoric element, enabling interaction with the active sites of crucial enzymes, while the substituted benzoic acid moiety can contribute to target affinity and selectivity.[1][2]

A. Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary anticancer mechanism of these analogs involves the inhibition of key enzymes that drive tumor growth.[1] Notably, derivatives have been identified as potent inhibitors of tyrosine kinases and topoisomerases, enzymes critical for cell signaling and DNA replication, respectively.[1] Molecular docking studies have revealed that these compounds can occupy the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), preventing downstream signaling cascades that promote cell division.[3]

Furthermore, many analogs exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4] This is often achieved through the modulation of intracellular signaling pathways that control cell survival and death. For instance, some derivatives have been shown to block the cell cycle at the G0/G1 phase, preventing cancer cells from entering the DNA synthesis phase and ultimately leading to apoptosis.[4]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental experiment to evaluate the anticancer potential of novel 3-(piperazin-1-ylmethyl)benzoic acid analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HCT116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture media. The cells are then treated with these serial dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (media with DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.[4]

C. Data Presentation: Cytotoxicity of Piperazine-Benzoic Acid Analogs
Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)Reference
Analog 1 MDA-MB-2317211.3[4]
Analog 2 PC3480.11[3]
Analog 3 MCF-7480.59[3]
Analog 4 SKBr3480.25[3]
D. Visualization: Anticancer Signaling Pathway

anticancer_pathway cluster_cell Cancer Cell GF Growth Factor EGFR EGFR GF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Analog Piperazine-Benzoic Acid Analog Analog->EGFR Apoptosis Apoptosis Analog->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) Analog->CellCycleArrest Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of EGFR signaling and induction of apoptosis by piperazine-benzoic acid analogs.

II. Neurological Disorders: Modulating Neurotransmitter Systems

The inherent ability of the piperazine moiety to cross the blood-brain barrier has positioned 3-(piperazin-1-ylmethyl)benzoic acid analogs as promising candidates for the treatment of various neurological and psychiatric disorders.[2] These compounds primarily exert their effects by interacting with key components of neurotransmitter systems, particularly dopamine and serotonin receptors.[5]

A. Mechanism of Action: Dopamine and Serotonin Receptor Modulation

Many piperazine derivatives function as antagonists or partial agonists at dopamine D2-like receptors (D2, D3, and D4).[6][7][8] This modulatory activity is central to the therapeutic effects of many antipsychotic drugs. For instance, by acting as antagonists in brain regions with excessive dopamine activity, these compounds can alleviate the positive symptoms of schizophrenia.[9] Conversely, as partial agonists in regions with reduced dopamine function, they may address the negative and cognitive symptoms.[9]

In the serotonergic system, aryl-piperazine derivatives are well-known to act as partial agonists at the 5-HT1A receptor.[10] This mechanism is believed to contribute to their anxiolytic and antidepressant effects by "normalizing" serotonergic neurotransmission.[10] The interaction of these analogs with serotonin receptors is highly dependent on their structural features, with the aryl group and the linker chain playing crucial roles in receptor affinity and selectivity.[11]

B. Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To determine the affinity of novel analogs for specific neurotransmitter receptors, a competitive radioligand binding assay is a standard and essential technique.

Step-by-Step Methodology:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO cells expressing human dopamine D2 receptors) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation and stored at -80°C.

  • Binding Assay Setup: In a 96-well plate, the following components are added in order:

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors).

    • Increasing concentrations of the unlabeled test compound (the 3-(piperazin-1-ylmethyl)benzoic acid analog).

    • A known high-affinity unlabeled ligand to determine non-specific binding.

    • The prepared cell membranes.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Radioactivity Measurement: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of radioactivity on each filter is then quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the Ki (inhibition constant) of the test compound, which reflects its affinity for the receptor.

C. Data Presentation: Receptor Binding Affinities of Piperazine-Benzoic Acid Analogs
Compound IDReceptor TargetRadioligandKi (nM)Reference
Analog A Dopamine D2[3H]Spiperone5.2[7]
Analog B Dopamine D3[3H]Spiperone1.8[7]
Analog C Dopamine D4[3H]Spiperone25.6[7]
Analog D Serotonin 5-HT1A[3H]8-OH-DPAT15.4[10]
D. Visualization: Neurotransmitter Receptor Modulation Workflow

receptor_modulation_workflow cluster_workflow Radioligand Binding Assay Workflow Start Start MembranePrep Membrane Preparation (Receptor Expression) Start->MembranePrep AssaySetup Assay Setup (Radioligand, Analog, Membranes) MembranePrep->AssaySetup Incubation Incubation (Binding Equilibrium) AssaySetup->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End Analysis->End

Caption: Experimental workflow for determining receptor binding affinity.

III. Broader Therapeutic Potential: Beyond Oncology and Neuroscience

The versatile nature of the 3-(piperazin-1-ylmethyl)benzoic acid scaffold extends its therapeutic potential to other areas, primarily through the mechanism of enzyme inhibition.

A. Diverse Enzyme Inhibition

The ability of these analogs to fit into the active sites of various enzymes makes them attractive candidates for targeting a wide range of diseases.[1] For instance, some derivatives have shown inhibitory activity against enzymes implicated in neurodegenerative conditions like Alzheimer's disease, such as acetylcholinesterase.[12] The benzoic acid moiety itself can play a role in enzyme inhibition. For example, certain benzoic acid derivatives are known to inhibit peroxidases or act as inhibitors of coenzyme A-dependent enzymes by sequestering CoA.[13][14] This broad inhibitory profile highlights the potential for developing novel therapeutics for a variety of metabolic and inflammatory disorders.

Conclusion

The 3-(piperazin-1-ylmethyl)benzoic acid scaffold is a testament to the power of structural diversity in drug discovery. The analogs derived from this core exhibit a remarkable range of pharmacological activities, from potent anticancer effects through enzyme inhibition and apoptosis induction to nuanced modulation of neurotransmitter systems for the treatment of neurological disorders. The key to unlocking the full therapeutic potential of this scaffold lies in a deep understanding of its structure-activity relationships and the intricate molecular mechanisms through which its analogs exert their effects. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to rationally design and evaluate novel analogs with enhanced potency, selectivity, and therapeutic efficacy. As our understanding of the complex biology of disease continues to grow, the 3-(piperazin-1-ylmethyl)benzoic acid scaffold will undoubtedly remain a fertile ground for the discovery of next-generation medicines.

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3-(Piperazin-1-ylmethyl)benzoic Acid: A Scaffolding Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands as a quintessential "privileged scaffold." Its recurrent presence in a vast array of clinically successful drugs is a testament to its remarkable synthetic versatility and favorable pharmacokinetic properties.[1][2] This guide delves into the untapped potential of a specific, yet under-explored derivative: 3-(Piperazin-1-ylmethyl)benzoic acid. While direct literature on this molecule is sparse, its constituent parts—the piperazine core and the benzoic acid moiety—are well-established pharmacophores. This document, therefore, serves as a technical roadmap for researchers and drug development professionals, extrapolating from the rich knowledge base of piperazine chemistry to illuminate a path for the investigation and exploitation of this promising compound in novel drug discovery endeavors. We will explore its synthetic accessibility, hypothesize its therapeutic potential across various disease areas, and provide robust, field-proven experimental protocols to empower its scientific exploration.

I. The Strategic Value of the Piperazine Moiety

The piperazine heterocycle is a cornerstone of drug design for several key reasons:

  • Synthetic Tractability : The two nitrogen atoms of the piperazine ring offer facile points for chemical modification, allowing for the systematic tuning of a molecule's steric and electronic properties.[1] This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

  • Physicochemical Properties : The basic nature of the piperazine nitrogens allows for salt formation, which can significantly enhance aqueous solubility and improve oral bioavailability—critical parameters in drug development.[2]

  • Pharmacodynamic Versatility : The piperazine scaffold is a key component in drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its conformational flexibility allows it to adapt to various binding pockets.[4][5]

II. Synthesis and Characterization of 3-(Piperazin-1-ylmethyl)benzoic Acid

A plausible and efficient synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid can be achieved via nucleophilic substitution, a fundamental reaction in organic chemistry.[1]

Proposed Synthetic Pathway

A common and effective method involves the reaction of a halo-methyl substituted benzoic acid with piperazine.

Synthetic_Pathway 3-(Bromomethyl)benzoic_acid 3-(Bromomethyl)benzoic acid Reaction Nucleophilic Substitution 3-(Bromomethyl)benzoic_acid->Reaction Piperazine Piperazine Piperazine->Reaction Product 3-(Piperazin-1-ylmethyl)benzoic acid Reaction->Product Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction

Caption: Proposed synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid.

Step-by-Step Synthetic Protocol
  • Reaction Setup : To a solution of 3-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (2-3 equivalents), to act as a proton scavenger.

  • Nucleophilic Addition : Introduce piperazine (1.1-1.5 equivalents) to the reaction mixture. The use of a slight excess of piperazine can help drive the reaction to completion.

  • Reaction Conditions : Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification : Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product can then be purified using column chromatography on silica gel to yield the desired 3-(Piperazin-1-ylmethyl)benzoic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks corresponding to the protons of the benzoic acid ring, the methylene bridge, and the piperazine ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₆N₂O₂ (220.27 g/mol ).[6]
Purity (HPLC) A single major peak, indicating high purity (ideally >95%).

III. Hypothesized Therapeutic Applications and Screening Strategies

The structural motifs within 3-(Piperazin-1-ylmethyl)benzoic acid suggest several potential avenues for therapeutic intervention. The piperazine core is prevalent in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][4][7]

A. Oncology

Numerous piperazine derivatives have demonstrated potent anticancer activity.[2] The mechanism of action often involves the inhibition of kinases or interaction with microtubules.

Anticancer_Screening_Workflow Start Synthesized Compound Panel Panel of Cancer Cell Lines (e.g., NCI-60) Start->Panel Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Hit_ID Hit Identification (Potent & Selective Compounds) Cell_Viability->Hit_ID Panel->Cell_Viability Mechanism Mechanism of Action Studies (e.g., Kinase Profiling, Apoptosis Assays) Hit_ID->Mechanism Active End End Hit_ID->End Inactive Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for anticancer drug screening.

  • Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of 3-(Piperazin-1-ylmethyl)benzoic acid for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

B. Central Nervous System (CNS) Disorders

Piperazine derivatives are well-represented in antipsychotic, antidepressant, and anxiolytic medications, often acting on dopamine and serotonin receptors.[5]

CNS_Signaling_Pathway Compound 3-(Piperazin-1-ylmethyl) benzoic acid Receptor GPCR (e.g., 5-HT or Dopamine Receptor) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling & Cellular Response Second_Messenger->Downstream

Caption: Potential GPCR signaling pathway modulation.

  • Membrane Preparation : Prepare cell membranes expressing the target receptor (e.g., human serotonin receptor 5-HT₂A).

  • Assay Setup : In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-ketanserin), and varying concentrations of the test compound, 3-(Piperazin-1-ylmethyl)benzoic acid.

  • Incubation : Incubate the mixture to allow for competitive binding between the radioligand and the test compound.

  • Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

C. Infectious Diseases

The piperazine scaffold is present in several antimicrobial agents.[7][8] Its derivatives have shown activity against a range of bacterial and fungal pathogens.[9][10]

  • Compound Preparation : Prepare a serial dilution of 3-(Piperazin-1-ylmethyl)benzoic acid in a 96-well microtiter plate.

  • Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Inoculation : Add the microbial inoculum to each well of the microtiter plate.

  • Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Data Interpretation and Future Directions

The initial screening data will be crucial in guiding the subsequent steps of the drug discovery process.

Data TypeInterpretationNext Steps
Potent IC₅₀/MIC The compound shows significant activity against the target cell line or microorganism.Proceed to secondary assays, mechanism of action studies, and lead optimization.
Selectivity The compound is more active against cancer cells than normal cells, or against a specific microbial species.This is a desirable property that should be further investigated and optimized.
Lack of Activity The compound is inactive in the primary screens.Consider derivatization of the parent molecule to explore the chemical space and improve activity.

The true potential of 3-(Piperazin-1-ylmethyl)benzoic acid lies in its capacity for chemical elaboration. The piperazine nitrogen and the benzoic acid carboxyl group provide two distinct handles for medicinal chemists to fine-tune the molecule's properties. Future work should focus on creating a library of analogs to build a comprehensive SAR and to optimize for potency, selectivity, and pharmacokinetic properties.

V. Conclusion

While 3-(Piperazin-1-ylmethyl)benzoic acid is not a widely studied molecule, its chemical architecture, built upon the privileged piperazine scaffold, strongly suggests its potential as a valuable starting point for novel drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging the established knowledge of piperazine-containing drugs and employing the detailed experimental protocols outlined herein, researchers are well-equipped to unlock the therapeutic promise of this intriguing compound.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid is a versatile building block in medicinal chemistry, playing a crucial role in the synthesis of novel therapeutic agents.[1] Its structure, featuring a meta-substituted benzoic acid linked to a methylpiperazine moiety, offers a unique scaffold for designing compounds with specific pharmacological profiles. Unlike its para-substituted isomer, which is a well-documented precursor to the oncology drug Imatinib, the meta-isomer presents distinct electronic and steric properties that are of significant interest to researchers in drug discovery.

This guide provides a comprehensive overview of the spectroscopic data for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid (CAS 514209-42-8). Due to the limited availability of public experimental data for this specific isomer, this document combines predicted spectroscopic characteristics with established principles of analytical chemistry. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a robust framework for the experimental characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical profile of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Molecular Weight: 234.29 g/mol

  • Appearance: White solid

  • Purity (typical): ≥95% (as determined by NMR)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperazine and methyl groups. The chemical shifts are influenced by the electronic effects of the substituents and the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet, its position being concentration and solvent dependent.[2]
Aromatic (H-2)~8.0Singlet (or narrow triplet)1HThis proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons.
Aromatic (H-4, H-6)~7.8 - 7.9Multiplet2HThese protons are meta to the carboxylic acid and ortho to the methylene bridge, leading to complex splitting patterns.
Aromatic (H-5)~7.4 - 7.5Triplet1HThis proton is para to the carboxylic acid and meta to the methylene bridge.
Benzylic (-CH₂-)~3.6Singlet2HThe methylene protons are adjacent to the aromatic ring and the piperazine nitrogen, resulting in a downfield shift.
Piperazine (-CH₂-N-CH₂-)~2.4 - 2.6Multiplet (broad)8HThe eight protons of the piperazine ring are chemically similar and often appear as a broad, unresolved multiplet.
Methyl (-CH₃)~2.2 - 2.3Singlet3HThe methyl group protons are in a typical aliphatic environment.

Expertise in Action: Interpreting the Aromatic Region

The substitution pattern on the benzene ring is a key determinant of the appearance of the aromatic region in the ¹H NMR spectrum. For a meta-disubstituted ring, as in our target molecule, we anticipate a more complex splitting pattern compared to its para-isomer. The para-isomer would exhibit a more symmetrical pattern, likely two doublets, due to the magnetic equivalence of protons on opposite sides of the ring. The meta-substitution breaks this symmetry, leading to four distinct aromatic signals with complex coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)~168 - 172The carbonyl carbon of the carboxylic acid is highly deshielded due to the two adjacent oxygen atoms.[3]
Aromatic (C-1)~132 - 134The carbon atom bearing the carboxylic acid group.
Aromatic (C-3)~138 - 140The carbon atom attached to the methylene bridge.
Aromatic (C-2, C-6)~128 - 131Aromatic carbons ortho to the carboxylic acid and meta to the methylene bridge.
Aromatic (C-4, C-5)~126 - 129Aromatic carbons meta to the carboxylic acid and ortho/para to the methylene bridge.
Benzylic (-CH₂-)~62 - 64The benzylic carbon is shifted downfield due to the adjacent aromatic ring and nitrogen atom.
Piperazine (-CH₂-N-CH₂-)~53 - 55The piperazine carbons adjacent to the benzylic group.
Piperazine (-CH₂-N-CH₃)~46 - 48The piperazine carbons adjacent to the methyl group.
Methyl (-CH₃)~45 - 47The methyl carbon.
Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid is expected to show a molecular ion peak ([M]⁺) at m/z 234. The fragmentation pattern will be dominated by cleavages at the weakest bonds, particularly the benzylic C-N bond and fragmentation of the piperazine ring.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

m/zProposed Fragment StructureFragmentation Pathway
234[C₁₃H₁₈N₂O₂]⁺Molecular Ion ([M]⁺)
217[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
135[C₈H₇O₂]⁺Cleavage of the benzylic C-N bond, forming the 3-carboxybenzyl cation.
100[C₅H₁₂N₂]⁺Cleavage of the benzylic C-N bond, forming the N-methylpiperazine radical cation.
70[C₄H₈N]⁺A common fragment from the piperazine ring.[4]
57[C₃H₅N]⁺Further fragmentation of the piperazine ring.[4]
45[COOH]⁺A characteristic fragment for carboxylic acids.[5]
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is the preferred method.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺ at m/z 235 in positive ion mode.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum

The IR spectrum of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid will show characteristic absorption bands for the carboxylic acid, aromatic ring, and aliphatic C-H bonds.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrationRationale
2500-3300Carboxylic AcidO-H stretchA very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6]
~1700Carboxylic AcidC=O stretchA strong, sharp absorption band.[6]
3000-3100AromaticC-H stretchMedium to weak absorption bands.
2800-3000AliphaticC-H stretchMedium absorption bands from the methylene and methyl groups.
1600, 1450-1500AromaticC=C stretchMedium to strong absorption bands characteristic of the benzene ring.
~1300Carboxylic AcidC-O stretch and O-H bendMedium to strong absorption bands.
700-900AromaticC-H out-of-plane bendThe position of this band is indicative of the substitution pattern. For meta-substitution, strong bands are expected around 690-710 cm⁻¹ and 750-810 cm⁻¹.
Experimental Protocol for IR Spectroscopy Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

    • The sample is placed in the IR beam, and the spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Synthesis and Potential Impurities

A plausible synthesis route for 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid involves the nucleophilic substitution of 3-(chloromethyl)benzoic acid with 1-methylpiperazine.[7][8]

Diagram 1: Plausible Synthesis of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts 3_chloromethyl_benzoic_acid 3-(Chloromethyl)benzoic acid reaction_step Nucleophilic Substitution (Base, Solvent) 3_chloromethyl_benzoic_acid->reaction_step 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->reaction_step target_molecule 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid reaction_step->target_molecule byproduct Base-HCl Salt reaction_step->byproduct

A schematic of the likely synthetic route.

Potential impurities that could be detected by the spectroscopic methods described above include:

  • Unreacted 3-(chloromethyl)benzoic acid.

  • Unreacted 1-methylpiperazine.

  • Bis-substituted byproducts where two molecules of 3-(chloromethyl)benzoic acid react with one molecule of 1-methylpiperazine.

Conclusion

This technical guide provides a comprehensive spectroscopic framework for the characterization of 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. While experimental data for this specific meta-isomer is not widely published, by applying fundamental principles of NMR, MS, and IR spectroscopy, and by drawing comparisons with related structures, a detailed and predictive analytical profile can be established. The protocols and predicted data herein serve as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this important synthetic intermediate in their drug discovery and development endeavors.

References

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The Structure-Activity Relationship of 3-(Piperazin-1-ylmethyl)benzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperazine nucleus is one such "privileged scaffold," renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a diverse range of biologically active molecules.[1] When incorporated into the 3-(piperazin-1-ylmethyl)benzoic acid backbone, this versatile heterocycle becomes a key component of a tripartite pharmacophore with significant potential for interacting with a variety of biological targets, particularly within the central nervous system (CNS). This technical guide delves into the nuanced structure-activity relationships (SAR) of this scaffold, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics. We will explore how subtle modifications to each of the three core components—the benzoic acid ring, the central piperazine moiety, and the benzylic methylene linker—can profoundly influence biological activity, with a particular focus on enzyme inhibition and receptor modulation relevant to neurological disorders.

The Core Scaffold: A Tripartite Pharmacophore

The 3-(piperazin-1-ylmethyl)benzoic acid scaffold can be dissected into three key regions, each offering a unique opportunity for chemical modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. Understanding the role of each component is fundamental to a rational drug design approach.

SAR_scaffold cluster_benzoic_acid Benzoic Acid Moiety (Aromatic Recognition) cluster_piperazine Piperazine Core (Modulator of Physicochemical Properties) cluster_linker Methylene Linker (Spatial Orientation) benzoic_acid Benzoic Acid linker Methylene Linker benzoic_acid->linker Covalent Bond piperazine Piperazine linker->piperazine Covalent Bond

Figure 1: The tripartite pharmacophore of the 3-(piperazin-1-ylmethyl)benzoic acid scaffold.

Structure-Activity Relationship Insights

The biological activity of derivatives of the 3-(piperazin-1-ylmethyl)benzoic acid scaffold is exquisitely sensitive to structural modifications. The following sections dissect the SAR based on the three key components of the molecule, drawing upon findings from studies on analogous compounds targeting enzymes and receptors implicated in neurological disorders.

The Influence of the Benzoic Acid Moiety

The benzoic acid group and its aromatic ring serve as a crucial recognition element, often engaging in π-π stacking, hydrophobic, or hydrogen bonding interactions within the target's binding site.

  • Substitution Pattern: The position and nature of substituents on the benzoic acid ring can dramatically alter potency and selectivity. For instance, in a series of benzoyl piperazine amides designed as tyrosinase inhibitors, the substitution pattern on the benzoic acid ring was a key determinant of activity.[2]

  • Isosteric Replacements: Replacing the benzoic acid with other aromatic or heteroaromatic systems can lead to profound changes in the biological profile. For example, replacing the phenyl ring with a benzothiazole moiety has been explored in the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), highlighting the tunability of this part of the scaffold.[3]

  • Carboxylic Acid Group: The carboxylic acid functional group itself is a key interaction point, capable of forming strong ionic bonds or hydrogen bonds with polar residues in a binding pocket. Esterification or amidation of this group can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, and can also alter the binding mode.

The Pivotal Role of the Piperazine Core

The central piperazine ring is more than a simple linker; it is a critical determinant of a molecule's physicochemical properties and its ability to interact with biological targets.[4]

  • Basicity and Protonation State: The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues in enzyme active sites or receptor binding pockets. For example, in dopamine D2/D3 receptor ligands, the protonated piperazine nitrogen forms a key hydrogen bond with a conserved aspartate residue.[5]

  • N1-Substitution: The N1-position of the piperazine ring (the nitrogen attached to the methylene linker) is a primary point of diversity. In many CNS-active compounds, this nitrogen is part of the core pharmacophore.

  • N4-Substitution: The N4-position offers a versatile handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.

    • Small Alkyl Groups: Introduction of a small alkyl group, such as a methyl group in 3-(4-methyl-piperazin-1-ylmethyl)benzoic acid, can enhance lipophilicity and may provide favorable steric interactions within a binding pocket.[6]

    • Aryl and Heteroaryl Groups: Arylpiperazines are a well-established class of pharmacophores, particularly in the context of CNS targets.[4] The nature and substitution pattern of the aryl ring can fine-tune receptor subtype selectivity, for example, in dopamine D2/D3 receptor ligands.[7]

    • Bulky and Complex Substituents: More complex substituents at the N4-position can be used to target specific subpockets within a binding site, leading to enhanced potency and selectivity.

The Methylene Linker: A Matter of Spacing and Flexibility

The methylene linker connecting the benzoic acid moiety to the piperazine ring plays a critical role in defining the spatial relationship between these two key pharmacophoric elements.

  • Length and Rigidity: The length of the linker is a critical parameter. Shortening or lengthening the linker can significantly impact how the molecule fits into a binding site. Introducing rigidity into the linker, for example, by incorporating it into a ring system, can lock the molecule into a specific conformation, which may be either beneficial or detrimental to activity depending on the target.

  • Functionalization: Introduction of functional groups on the linker, such as hydroxyl or carbonyl groups, can introduce new hydrogen bonding opportunities and alter the molecule's polarity and pharmacokinetic profile.

Quantitative Structure-Activity Relationship Data

The following table summarizes representative SAR data for piperazine derivatives, illustrating the impact of structural modifications on their inhibitory activity against key enzymes implicated in neurological disorders. While not all compounds are direct analogs of 3-(piperazin-1-ylmethyl)benzoic acid, they share the core piperazine element and provide valuable insights into the broader SAR of this class of compounds.

Compound/Derivative ClassTarget EnzymeModificationIC50/Ki ValueReference
Thiazolylhydrazine-piperazinesMAO-AVaried aryl substitutions0.057 µM (most potent)[4]
Pyrimidinyl-piperazinesMAO-A4-nitrophenylpiperazine-1-carbodithioate23.10 µM[8]
Pyrimidinyl-piperazinesMAO-A4-benzhydrylpiperazine-1-carbodithioate24.14 µM[8]
General Piperazine DerivativesAcetylcholinesterase (AChE)Varied substitutions4.59 - 6.48 µM[9]
General Piperazine DerivativesButyrylcholinesterase (BChE)Varied substitutions4.85 - 8.35 µM[9]
Piperazine-2-carboxylic acid hydroxamatesButyrylcholinesterase (BChE)1,4-bis(2-chlorobenzyl)1.6 nM (Ki)

Experimental Protocols for Biological Evaluation

The rigorous biological evaluation of novel compounds is paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize the activity of 3-(piperazin-1-ylmethyl)benzoic acid derivatives.

Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies for the fluorometric determination of MAO-A activity.[10][11]

Principle: Monoamine oxidase A catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing hydrogen peroxide (H2O2) as a byproduct. The H2O2, in the presence of a peroxidase, reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO-A activity.

Materials:

  • MAO-A enzyme (human recombinant)

  • MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine hydrochloride

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor: Clorgyline

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~530-560 nm / ~585-595 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe and HRP in MAO-A Assay Buffer.

    • Prepare a stock solution of the MAO-A substrate in MAO-A Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in MAO-A Assay Buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

  • Assay Setup:

    • To the wells of the 96-well plate, add the following:

      • Blank wells: Assay Buffer

      • Control wells (no inhibitor): Assay Buffer + MAO-A enzyme

      • Positive control wells: Positive control inhibitor + MAO-A enzyme

      • Test compound wells: Test compound dilutions + MAO-A enzyme

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the MAO-A substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

MAO_A_Workflow start Start reagent_prep Reagent Preparation (Probe, HRP, Substrate, Compounds) start->reagent_prep plate_setup Plate Setup (Blank, Control, Test Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (10-15 min at 37°C) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Measurement (Fluorescence Reading) reaction_init->kinetic_read data_analysis Data Analysis (Calculate Rate, % Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Figure 2: Workflow for the fluorometric MAO-A inhibition assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the classic Ellman's method for determining cholinesterase activity.[12][13][14][15][16]

Principle: Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • AChE (from electric eel) or BChE (from equine serum)

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATChI)

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Positive Control Inhibitor: Donepezil or Tacrine

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DTNB in the Assay Buffer.

    • Prepare a stock solution of ATChI in deionized water.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add in the following order:

      • Assay Buffer

      • Test compound or positive control solution

      • DTNB solution

      • Enzyme solution (AChE or BChE)

  • Pre-incubation:

    • Pre-incubate the plate at room temperature or 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the ATChI solution to all wells.

  • Absorbance Measurement:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ellman_Workflow start Start reagent_prep Reagent Preparation (DTNB, ATChI, Compounds) start->reagent_prep plate_setup Plate Setup (Buffer, Compound, DTNB, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (5-10 min) plate_setup->pre_incubation reaction_init Reaction Initiation (Add ATChI) pre_incubation->reaction_init abs_read Absorbance Measurement (412 nm, kinetic) reaction_init->abs_read data_analysis Data Analysis (Calculate Rate, % Inhibition, IC50) abs_read->data_analysis end End data_analysis->end

Figure 3: Workflow for the cholinesterase inhibition assay using Ellman's method.

Concluding Remarks and Future Directions

The 3-(piperazin-1-ylmethyl)benzoic acid scaffold represents a promising starting point for the design of novel enzyme inhibitors and receptor modulators with potential applications in the treatment of neurological disorders. The inherent modularity of this tripartite pharmacophore allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • High-throughput screening of diverse libraries based on this scaffold against a panel of CNS targets.

  • Structure-based drug design leveraging crystallographic or cryo-EM structures of target proteins to guide the rational design of more potent and selective analogs.

  • In-depth ADME/Tox profiling of lead compounds to ensure their suitability for in vivo studies and further development.

By integrating synthetic chemistry, in vitro pharmacology, and computational modeling, the full therapeutic potential of the 3-(piperazin-1-ylmethyl)benzoic acid scaffold can be unlocked, paving the way for the discovery of innovative medicines for challenging diseases of the central nervous system.

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Methodological & Application

Synthesis Protocol for 3-(Piperazin-1-ylmethyl)benzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

3-(Piperazin-1-ylmethyl)benzoic acid is a key building block in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. Its structure, featuring a benzoic acid moiety linked to a piperazine ring via a methylene bridge, allows for diverse functionalization to modulate physicochemical properties and biological activity. This document provides a comprehensive, field-proven protocol for the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid, designed for researchers and scientists in the pharmaceutical and chemical industries. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices to ensure robust and reproducible results.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid is most effectively achieved through a two-step process commencing with the nucleophilic substitution of a suitable starting material with a protected piperazine, followed by a deprotection step. This strategy offers excellent control over the reaction and minimizes the formation of undesired byproducts.

An alternative and commonly employed method is the direct reaction of a halo- or sulfonate-substituted methylbenzoic acid with piperazine. However, this approach can lead to double alkylation of the piperazine, resulting in a complex mixture of products that are challenging to separate. To circumvent this, we will utilize a mono-protected piperazine, specifically tert-butyl piperazine-1-carboxylate (Boc-piperazine), to ensure selective mono-alkylation. The bulky tert-butyloxycarbonyl (Boc) protecting group effectively shields one of the nitrogen atoms from participating in the nucleophilic substitution.

The chosen synthetic route is as follows:

  • Step 1: Synthesis of tert-butyl 4-((3-(methoxycarbonyl)phenyl)methyl)piperazine-1-carboxylate. This initial step involves the reaction of methyl 3-(bromomethyl)benzoate with Boc-piperazine. The methyl ester of the benzoic acid is used to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction.

  • Step 2: Hydrolysis to 3-(Piperazin-1-ylmethyl)benzoic acid. The second step involves the simultaneous deprotection of the Boc group and hydrolysis of the methyl ester under acidic conditions to yield the final product.

This two-step approach is advantageous due to the commercial availability of the starting materials, the high yields typically achieved, and the straightforward purification procedures.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Boc-Protected Alkylation cluster_step2 Step 2: Deprotection and Hydrolysis start1 Methyl 3-(bromomethyl)benzoate + tert-butyl piperazine-1-carboxylate process1 Nucleophilic Substitution (K2CO3, Acetonitrile, Reflux) start1->process1 product1 tert-butyl 4-((3-(methoxycarbonyl)phenyl)methyl) piperazine-1-carboxylate process1->product1 process2 Acid Hydrolysis (6M HCl, Reflux) product1->process2 product2 3-(Piperazin-1-ylmethyl)benzoic acid (Final Product) process2->product2

Caption: Overall workflow for the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Methyl 3-(bromomethyl)benzoate1129-28-8229.07Sigma-Aldrich
tert-butyl piperazine-1-carboxylate56621-60-0186.25Alfa Aesar
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
Acetonitrile (CH₃CN), Anhydrous75-05-841.05VWR Chemicals
Hydrochloric Acid (HCl), 6M solution7647-01-036.46J.T. Baker
Ethyl Acetate (EtOAc)141-78-688.11EMD Millipore
Dichloromethane (DCM)75-09-284.93Macron Fine
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04Acros Organics
Deionized Water (H₂O)7732-18-518.02In-house

Step 1: Synthesis of tert-butyl 4-((3-(methoxycarbonyl)phenyl)methyl)piperazine-1-carboxylate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-(bromomethyl)benzoate (5.0 g, 21.8 mmol), tert-butyl piperazine-1-carboxylate (4.46 g, 24.0 mmol), and anhydrous potassium carbonate (6.0 g, 43.4 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask. The use of an anhydrous solvent is crucial to prevent any side reactions involving water.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide byproduct and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in 100 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is typically of sufficient purity for the next step without further purification.

Step 2: Hydrolysis to 3-(Piperazin-1-ylmethyl)benzoic acid

  • Transfer the crude tert-butyl 4-((3-(methoxycarbonyl)phenyl)methyl)piperazine-1-carboxylate from the previous step into a 250 mL round-bottom flask.

  • Add 100 mL of 6M hydrochloric acid to the flask. This concentration of acid is sufficient to effect both the removal of the Boc protecting group and the hydrolysis of the methyl ester.

  • Heat the mixture to reflux (approximately 110°C) for 6-8 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the subsequent formation of a precipitate upon cooling.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation of the product as its hydrochloride salt.

  • Collect the white precipitate by vacuum filtration and wash with a small amount of cold deionized water.

  • To obtain the free base, suspend the hydrochloride salt in a minimal amount of deionized water and adjust the pH to approximately 7-8 with a saturated solution of sodium bicarbonate.

  • Collect the resulting white solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven at 50°C to a constant weight.

Reaction Mechanism

The synthesis proceeds through a well-established SN2 mechanism in the first step, followed by an acid-catalyzed hydrolysis and deprotection in the second step.

Reaction_Mechanism cluster_step1 Step 1: SN2 Alkylation cluster_step2 Step 2: Acid Hydrolysis R1 Boc-Piperazine TS1 Transition State R1->TS1 Nucleophilic Attack R2 Methyl 3-(bromomethyl)benzoate R2->TS1 I1 Protonated Intermediate TS1->I1 P1 Protected Product I1->P1 Deprotonation P1_start Protected Product I2 Protonated Ester & Boc P1_start->I2 H_plus H+ I3 Tetrahedral Intermediate I2->I3 Nucleophilic Attack by H2O H2O H2O I4 Carbocation Intermediate I3->I4 Loss of Methanol P2 Final Product I4->P2 Loss of CO2 and isobutylene

Caption: Simplified reaction mechanism for the synthesis.

Expected Results and Characterization

ParameterStep 1 Product (Protected Intermediate)Step 2 Product (Final Product)
Appearance Pale yellow oilWhite to off-white solid
Expected Yield > 90%> 85% (from the protected intermediate)
Purity (by HPLC) > 95%> 98%
¹H NMR Consistent with the structure of tert-butyl 4-((3-(methoxycarbonyl)phenyl)methyl)piperazine-1-carboxylateConsistent with the structure of 3-(Piperazin-1-ylmethyl)benzoic acid
Mass Spec (ESI+) [M+H]⁺ = 349.2[M+H]⁺ = 221.1

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Ensure that all reagents and solvents are anhydrous. The presence of water can lead to hydrolysis of the starting material. Additionally, ensure that the reaction is heated to a consistent reflux.

  • Incomplete Reaction in Step 1: If the reaction stalls, an additional portion of potassium carbonate can be added. In some cases, extending the reaction time may be necessary.

  • Difficulty in Isolating the Final Product: If the final product does not precipitate readily from the acidic solution in Step 2, it may be necessary to concentrate the solution under reduced pressure to induce crystallization.

  • Formation of Byproducts: The primary byproduct in Step 1 is the result of double alkylation of the piperazine. Using a slight excess of the Boc-piperazine can help to minimize this.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid. By employing a protected piperazine derivative, this approach ensures high selectivity and yield, making it suitable for both small-scale laboratory synthesis and larger-scale production. The provided insights into the rationale behind the experimental choices and potential troubleshooting steps will empower researchers to successfully implement this synthesis in their own laboratories.

References

  • Patel, M., & Patel, N. (2018). A review on synthetic strategies of piperazine and its derivatives. Synthetic Communications, 48(13), 1537-1566. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

Application Notes and Protocols for the Analytical Characterization of 3-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Piperazin-1-ylmethyl)benzoic acid is a molecule of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its unique structure, combining a benzoic acid moiety with a piperazine ring, imparts specific physicochemical properties that are critical to its function and require thorough characterization. The piperazine group can be leveraged to improve the pharmacokinetic profile of a drug, while the benzoic acid portion provides a site for further chemical modification.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound, ensuring scientific integrity and adherence to regulatory standards.

The methodologies detailed herein are designed to be robust and self-validating, providing a clear rationale for experimental choices. This approach is grounded in established analytical principles and aligns with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation.[2][3][4][5][6][7][8][9][10][11]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(Piperazin-1-ylmethyl)benzoic acid is fundamental to the development of robust analytical methods.

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₂H₁₆N₂O₂[12]
Molecular Weight 220.27 g/mol [12]
Melting Point Not experimentally determined. For reference, the melting point of benzoic acid is 121-123 °C.[13] The introduction of the bulkier and more polar piperazin-1-ylmethyl group is expected to influence this value.
Solubility Expected to be soluble in aqueous acidic solutions due to the basic piperazine moiety and in some organic solvents. The solubility of benzoic acid is known in various solvents.[14][15] The presence of both acidic (carboxylic acid) and basic (piperazine) functional groups suggests amphiprotic behavior, with solubility being pH-dependent.
pKa Not experimentally determined. The pKa of the carboxylic acid group is expected to be similar to that of benzoic acid (around 4.2). The piperazine moiety introduces two basic centers with pKa values that can be estimated based on piperazine itself (pKa1 ≈ 5.3, pKa2 ≈ 9.7).[16] The substituent on the piperazine nitrogen will influence these values. Computational methods can also be employed for more precise pKa prediction.[17][18]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of 3-(Piperazin-1-ylmethyl)benzoic acid. The method's success hinges on selecting appropriate stationary and mobile phases to achieve optimal separation of the main compound from any potential impurities.

Rationale for Method Design

Given the presence of both a non-polar benzene ring and polar functional groups (carboxylic acid and piperazine), a reversed-phase HPLC method is the logical choice. A C18 column will provide the necessary hydrophobic interactions, while an acidic mobile phase will ensure the protonation of the piperazine nitrogens and the suppression of the carboxylate anion, leading to better peak shape and retention.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase (e.g., ACN & Formic Acid Buffer) Separation C18 Column Separation MobilePhase->Separation Injection->Separation Detection UV Detection (e.g., 230 nm & 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity/Assay Integration->Calculation LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample Prepare Dilute Sample LC_Separation UPLC/HPLC Separation Sample->LC_Separation Ionization ESI+ Ionization LC_Separation->Ionization MS_Analysis HRMS Analysis (e.g., TOF or Orbitrap) Ionization->MS_Analysis Mass_Extraction Extract Ion Chromatogram MS_Analysis->Mass_Extraction Impurity_ID Identify Impurities MS_Analysis->Impurity_ID Structure_Confirmation Confirm Elemental Composition Mass_Extraction->Structure_Confirmation

Sources

Application Note & Protocol Guide: 3-(Piperazin-1-ylmethyl)benzoic acid as a Pivotal Intermediate in the Synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exposition on the synthesis and application of 3-(Piperazin-1-ylmethyl)benzoic acid, a critical intermediate in the production of Imatinib. Imatinib is a first-line targeted therapy agent, specifically a tyrosine kinase inhibitor, that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and other cancers[1]. The efficiency and purity of the final Active Pharmaceutical Ingredient (API) are intrinsically linked to the quality of its key intermediates. This document offers field-proven, step-by-step protocols for the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid and its subsequent conversion to Imatinib. It is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Strategic Importance of Intermediates in Imatinib Synthesis

Imatinib functions as a specific inhibitor of a number of tyrosine kinase enzymes, most notably BCR-Abl, which is characteristic of Philadelphia chromosome-positive (Ph+) CML[2]. The synthesis of such a complex molecule is a multi-step process where the strategic selection of synthetic routes and the robust production of key intermediates are paramount. One of the most established synthetic pathways for Imatinib involves the condensation of two primary fragments: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and an activated derivative of a substituted benzoic acid[3].

This guide focuses on a variation of this pathway utilizing 3-(Piperazin-1-ylmethyl)benzoic acid. This intermediate provides the necessary piperazine and benzoic acid moieties that form a significant portion of the final Imatinib structure. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the researcher to troubleshoot and optimize the processes.

Synthesis of the Key Intermediate: 3-(Piperazin-1-ylmethyl)benzoic acid

The synthesis of this key intermediate is typically achieved via a nucleophilic substitution reaction between a protected piperazine and a benzoic acid derivative bearing a leaving group on the methylene bridge. A common and efficient precursor is 3-(chloromethyl)benzoic acid.

Underlying Chemistry and Rationale

The core of this synthesis is a standard SN2 reaction. The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. A base is typically employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent is critical; a polar aprotic solvent is often preferred to dissolve the reactants and facilitate the substitution reaction. While the direct reaction with piperazine is possible, it can lead to undesired dialkylation. A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step. However, for simplicity and cost-effectiveness in many industrial settings, direct alkylation with careful control of stoichiometry is often employed. For the purpose of this guide, we will detail a direct synthesis using N-methylpiperazine as an analogue to demonstrate the principle, as it is widely documented in Imatinib synthesis patents for the closely related 4-(4-methylpiperazin-1-ylmethyl)benzoic acid[3][4][5]. The principles are directly translatable.

Experimental Protocol: Synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

This protocol is adapted from established methods for the synthesis of analogous Imatinib intermediates.[4][5]

Materials:

  • 3-(Chloromethyl)benzoic acid

  • N-methylpiperazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(Chloromethyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.5 eq) followed by N-methylpiperazine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Acid-Base Extraction: Dissolve the residue in deionized water. The product is amphoteric. Adjust the pH to ~10-11 with a 2M NaOH solution to deprotonate the carboxylic acid and keep the piperazine nitrogen free. Wash with ethyl acetate to remove non-polar impurities.

  • Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (approximately pH 4-5) using 1M HCl. The product will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 50°C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Intermediate cluster_reactants Reactants & Solvent cluster_process Process start_material 3-(Chloromethyl)benzoic acid reaction Reflux (80-85°C, 4-6h) start_material->reaction piperazine N-Methylpiperazine piperazine->reaction base K₂CO₃ base->reaction solvent Acetonitrile solvent->reaction workup Filter & Concentrate reaction->workup Cool extraction Acid-Base Extraction & pH Adjustment workup->extraction isolation Filter & Dry extraction->isolation Precipitate product 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid isolation->product

Caption: Workflow for the synthesis of the piperazinylmethyl benzoic acid intermediate.

Quantitative Data Summary
ParameterValueRationale
Stoichiometry
3-(Chloromethyl)benzoic acid1.0 eqLimiting reagent.
N-Methylpiperazine1.2 eqA slight excess ensures complete consumption of the limiting reagent.
Potassium Carbonate2.5 eqActs as a base to neutralize the HCl byproduct, driving the reaction forward. Excess ensures a basic medium.
Reaction Conditions
SolventAnhydrous AcetonitrileA polar aprotic solvent that facilitates SN2 reactions and has a suitable boiling point for reflux.
Temperature80-85°C (Reflux)Provides sufficient energy to overcome the activation barrier without significant side product formation.
Time4-6 hoursTypical duration to achieve high conversion, should be confirmed by TLC monitoring.
Expected Yield 85-95%This is a high-yielding reaction under optimized conditions.

Imatinib Synthesis: The Amide Coupling Step

The final step in this synthetic pathway is the formation of an amide bond between the carboxylic acid of the intermediate and the aniline nitrogen of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This requires the activation of the carboxylic acid.

Mechanistic Insight: Carboxylic Acid Activation

Direct amidation between a carboxylic acid and an amine is generally unfavorable and requires very high temperatures. Therefore, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. A common and robust method is to convert the carboxylic acid into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with the amine to form the stable amide bond.

Experimental Protocol: Acyl Chloride Formation and Coupling

This protocol is based on methods described in patents for Imatinib synthesis.[6]

Materials:

  • 3-(Piperazin-1-ylmethyl)benzoic acid intermediate

  • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • Thionyl Chloride (SOCl₂)

  • Pyridine, anhydrous

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH), 26% solution

Procedure:

  • Acyl Chloride Formation:

    • To a clean, dry, three-necked flask under a nitrogen atmosphere, suspend the 3-(Piperazin-1-ylmethyl)benzoic acid intermediate (1.0 eq) in anhydrous pyridine at 0°C.

    • Slowly add thionyl chloride (SOCl₂) (1.05 eq) dropwise, keeping the temperature below 5°C.

    • After the addition is complete, allow the mixture to warm to 30-50°C and stir for 1-2 hours until the acid is fully converted to the acyl chloride. The reaction mixture should become a clear solution.

  • Amide Coupling:

    • Cool the acyl chloride solution back down to 0°C.

    • Add N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (0.95 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature (15-25°C) and stir for 1-2 hours. Monitor for completion by TLC or HPLC.

  • Precipitation and Isolation:

    • Upon completion, carefully add deionized water to the reaction mixture.

    • Heat the mixture to approximately 40°C.

    • Add a 26% solution of ammonium hydroxide to basify the mixture, which will precipitate the crude Imatinib base.

    • Stir the resulting suspension at room temperature overnight to ensure complete precipitation.

  • Purification:

    • Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral.

    • Dry the crude Imatinib base under vacuum at 70-75°C.

    • Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or methanol to achieve >99% purity.

Amide Coupling Workflow Diagram

Coupling_Reaction cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation intermediate 3-(Piperazin-1-ylmethyl)benzoic acid acyl_chloride Acyl Chloride Intermediate intermediate->acyl_chloride 0-50°C socl2 SOCl₂ socl2->acyl_chloride pyridine Pyridine pyridine->acyl_chloride coupling Coupling (0-25°C) acyl_chloride->coupling amine_moiety N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine amine_moiety->coupling workup Quench, Precipitate & Filter coupling->workup product Imatinib Base workup->product

Caption: Two-step workflow for the synthesis of Imatinib via amide coupling.

Key Coupling Reaction Parameters
ParameterValue/ReagentRationale
Activation Reagent Thionyl ChlorideEfficiently converts the carboxylic acid to a highly reactive acyl chloride, facilitating the subsequent amidation.[6]
Solvent/Base PyridineActs as both a solvent and a base to neutralize the HCl generated during both the activation and coupling steps.[6]
Temperature Control 0-50°CCritical for controlling the reactivity of thionyl chloride and the acyl intermediate, minimizing side reactions.
Work-up Water/NH₄OHWater quenches excess SOCl₂, and ammonium hydroxide basifies the solution to precipitate the final product.[6]
Expected Yield 88-95%High yields are consistently reported for this coupling method in patent literature.[6]

Validation: Purification and Characterization

Ensuring the identity and purity of both the intermediate and the final API is a non-negotiable aspect of pharmaceutical synthesis.

Purification Techniques
  • Recrystallization: The most common method for purifying the final Imatinib base. Solvents such as isopropanol, ethanol, or methanol are effective. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.

  • Column Chromatography: While less common for large-scale production, silica gel chromatography can be used for high-purity small-scale synthesis or for isolating and identifying impurities.

Analytical Characterization

The structure and purity of the synthesized compounds must be unequivocally confirmed using a suite of analytical techniques.

Technique3-(Piperazin-1-ylmethyl)benzoic acidImatinib
¹H NMR (DMSO-d₆, 400 MHz) δ ~7.9-7.4 (m, 4H, Ar-H), ~3.5 (s, 2H, Ar-CH₂), ~2.4 (m, 8H, piperazine-H)δ ~10.1 (s, 1H, CONH), ~9.3-7.1 (m, Ar-H and pyrimidine-H), ~3.5 (s, 2H, Ar-CH₂), ~2.4 (m, 8H, piperazine-H), ~2.2 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, piperazine-CH₃)
Mass Spectrometry (ESI+) [M+H]⁺ = C₁₂H₁₆N₂O₂ + H⁺[M+H]⁺ = 494.6 (for C₂₉H₃₁N₇O + H⁺)
HPLC (Purity) >99.0%>99.5% (Pharmaceutical Grade)
Infrared (IR) Spectroscopy (KBr) ~3400 cm⁻¹ (O-H), ~1680 cm⁻¹ (C=O, acid), ~2950 cm⁻¹ (C-H)~3300 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O, amide), ~1590, 1480 cm⁻¹ (C=C, aromatic)

Conclusion

The synthetic route to Imatinib via the 3-(Piperazin-1-ylmethyl)benzoic acid intermediate represents a robust, efficient, and scalable process. This guide has provided a comprehensive overview of the necessary protocols, the chemical rationale behind them, and the analytical methods required for validation. By understanding the causality of each step, from reagent selection to reaction conditions, researchers and drug development professionals can confidently reproduce and optimize this critical synthesis, ensuring the production of high-quality Imatinib for its vital therapeutic applications.

References

  • US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.
  • US20080103305A1 - Process for the preparation of imatinib. Google Patents.
  • WO 2013/035102 A1 - Processes for the preparation of imatinib base and intermediates thereof. Google APIs.
  • IMATINIB - New Drug Approvals. (2014-09-10). Available at: [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. (2023-10-10). Available at: [Link]

  • US8609842B2 - Method for synthesizing Imatinib. Google Patents.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.

Sources

The Strategic Application of 3-(Piperazin-1-ylmethyl)benzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The piperazine ring is a quintessential example of such a scaffold, prized for its unique physicochemical properties that can impart favorable aqueous solubility, basicity, and conformational rigidity to a molecule.[1][2][3] When incorporated into a structure like 3-(Piperazin-1-ylmethyl)benzoic acid, it presents a versatile building block with significant potential for the development of novel therapeutics across a range of disease areas. This guide provides an in-depth exploration of the strategic application of 3-(Piperazin-1-ylmethyl)benzoic acid, offering both high-level insights and detailed experimental protocols for researchers in the field.

While direct literature on the specific biological applications of 3-(Piperazin-1-ylmethyl)benzoic acid is not abundant, its close structural analogs, particularly the N-methylated and para-substituted isomers, are well-documented as key intermediates in the synthesis of major therapeutics. A notable example is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a crucial component of the revolutionary cancer drug, Imatinib.[4] This connection underscores the inherent value of the (piperazin-1-ylmethyl)benzoic acid framework as a starting point for creating potent and selective modulators of biological targets.

This document will delve into the synthetic pathways to access this scaffold, its potential applications informed by the broader pharmacology of piperazine-containing drugs, and detailed protocols for its incorporation into drug discovery workflows.

Physicochemical Properties and Design Rationale

The strategic value of 3-(Piperazin-1-ylmethyl)benzoic acid in drug design stems from the distinct properties of its constituent parts: the benzoic acid, the piperazine ring, and the benzylic methylene linker.

PropertyValueSource
Molecular Formula C12H16N2O2Chem-Impex[5]
Molecular Weight 220.27 g/mol Chem-Impex[5]
CAS Number 514209-42-8 (for the N-methylated analog)Chem-Impex[5]
Appearance White solidChem-Impex[5]
XLogP3 1.008Echemi[6]
PSA (Polar Surface Area) 43.78 ŲEchemi[6]

The benzoic acid moiety provides a carboxylic acid group that can serve as a key interaction point with biological targets, for example, through hydrogen bonding or ionic interactions with basic residues in a protein's active site. It also offers a convenient handle for further chemical modification, such as amide bond formation. The piperazine ring, with its two nitrogen atoms, is a versatile functional group. The secondary amine allows for the introduction of a wide variety of substituents, enabling the fine-tuning of a compound's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[2] The basicity of the piperazine nitrogen can also be leveraged to improve aqueous solubility and oral bioavailability. The meta-substitution pattern on the benzoic acid ring provides a specific conformational constraint that can be exploited to achieve selectivity for a particular target.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid and its derivatives can be achieved through several reliable methods. A common and efficient approach involves the nucleophilic substitution of a benzylic halide with piperazine.

Protocol 1: Synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid via Nucleophilic Substitution

This protocol outlines a general procedure for the synthesis of the title compound, which can be adapted for related analogs.

Materials:

  • 3-(Bromomethyl)benzoic acid

  • Piperazine (excess)

  • A suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in the chosen solvent (e.g., DCM).

  • Addition of Reagents: Add an excess of piperazine (e.g., 5-10 eq) to the solution. The use of excess piperazine helps to minimize the formation of the bis-alkylated byproduct.

  • Base Addition: Add a suitable base such as triethylamine (2.0 eq) to scavenge the hydrobromic acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(Piperazin-1-ylmethyl)benzoic acid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Medicinal Chemistry Applications: A World of Possibilities

The 3-(Piperazin-1-ylmethyl)benzoic acid scaffold is a versatile starting point for the development of a wide array of therapeutic agents. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[7][8][9][10]

Kinase Inhibitors

The success of Imatinib, which features a related scaffold, strongly suggests the potential of 3-(Piperazin-1-ylmethyl)benzoic acid derivatives as kinase inhibitors. The benzoic acid can be converted to an amide, which can then be coupled with various heterocyclic systems known to interact with the hinge region of protein kinases. The piperazine moiety can be functionalized to extend into solvent-exposed regions of the kinase active site, allowing for the optimization of potency and selectivity.

Workflow for Developing Kinase Inhibitors:

Caption: A typical workflow for developing kinase inhibitors.

G-Protein Coupled Receptor (GPCR) Ligands

Piperazine-containing compounds are well-represented among GPCR ligands, particularly for dopamine and serotonin receptors. The basic nitrogen of the piperazine is often a key pharmacophoric element, interacting with an acidic residue in the transmembrane domain of the receptor. The benzoic acid portion of the molecule can be used to explore interactions with other regions of the receptor binding pocket or to attach linkers for the development of bivalent ligands or proteolysis-targeting chimeras (PROTACs).

Antimicrobial Agents

The piperazine scaffold has been incorporated into numerous antibacterial and antifungal agents.[10] The ability to easily modify the piperazine nitrogen allows for the introduction of functionalities that can disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with other vital microbial processes.

Structure-Activity Relationship (SAR) Studies

Once a lead compound containing the 3-(Piperazin-1-ylmethyl)benzoic acid scaffold has been identified, systematic SAR studies are crucial for optimizing its biological activity.[11][12]

Key Areas for SAR Exploration:

  • Piperazine Substitution (R¹): The secondary amine of the piperazine is the most common site for modification. A wide range of alkyl, aryl, acyl, and sulfonyl groups can be introduced to probe steric and electronic requirements in the binding pocket.

  • Benzoic Acid Modification (R²): The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate its physicochemical properties and interaction profile.

  • Aromatic Ring Substitution (R³): The phenyl ring can be substituted with various groups (e.g., halogens, alkyls, alkoxys) to influence the compound's electronics, lipophilicity, and metabolic stability.

SAR Exploration Strategy:

SAR_Strategy Scaffold 3-(Piperazin-1-ylmethyl)benzoic acid Scaffold R1 Piperazine N-Substitution (R¹) - Alkyl, Aryl, Acyl groups Scaffold->R1 R2 Benzoic Acid Modification (R²) - Amides, Esters, Bioisosteres Scaffold->R2 R3 Aromatic Ring Substitution (R³) - Halogens, Alkyls, Alkoxys Scaffold->R3 Biological_Activity Biological Activity (Potency, Selectivity) R1->Biological_Activity R2->Biological_Activity R3->Biological_Activity

Caption: Key modification points for SAR studies.

Conclusion: A Scaffold with Enduring Promise

While 3-(Piperazin-1-ylmethyl)benzoic acid may not yet be a household name in medicinal chemistry, its structural components and the remarkable success of its close relatives firmly establish it as a high-potential building block for drug discovery.[1][2][3] Its synthetic tractability, coupled with the versatile nature of the piperazine and benzoic acid moieties, provides a rich platform for the design and synthesis of novel therapeutics. By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the power of this scaffold to address a multitude of unmet medical needs.

References

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. (URL: [Link])

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. (URL: [Link])

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC - PubMed Central. (URL: [Link])

  • (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ResearchGate. (URL: [Link])

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (URL: [Link])

  • US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)
  • The medicinal chemistry of piperazines: A review - PubMed. (URL: [Link])

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: not available)
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (URL: [Link])

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (URL: [Link])

  • Research in the Field of Drug Design and Development - MDPI. (URL: [Link])

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org. (URL: [Link])

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Application Notes and Protocols: 3-(Piperazin-1-ylmethyl)benzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utilization of 3-(Piperazin-1-ylmethyl)benzoic acid as a versatile bifunctional organic linker in the synthesis of advanced materials. This document outlines the fundamental principles, detailed experimental protocols for the synthesis of coordination polymers and metal-organic frameworks (MOFs), and methodologies for their characterization. The unique molecular architecture of 3-(Piperazin-1-ylmethyl)benzoic acid, featuring a carboxylic acid group for metal coordination and a reactive piperazine moiety, offers a gateway to novel materials with potential applications in gas storage, catalysis, and controlled drug delivery. This guide is intended to equip researchers with the foundational knowledge and practical steps to explore the rich potential of this compound in materials science.

Introduction to 3-(Piperazin-1-ylmethyl)benzoic acid as a Functional Linker

3-(Piperazin-1-ylmethyl)benzoic acid is a bifunctional organic molecule that possesses both a Lewis base (the piperazine nitrogen atoms) and a carboxylate group, which can act as a coordinating site for metal ions. This dual functionality makes it an excellent candidate for the construction of coordination polymers and MOFs. The piperazine ring introduces a degree of flexibility and a potential site for post-synthetic modification, while the benzoic acid moiety provides a robust point of attachment to metal centers.

The strategic placement of the piperazine and carboxylic acid groups on the benzene ring influences the geometry of the resulting coordination network. The presence of the piperazine group can also impart specific properties to the final material, such as enhanced affinity for CO2 or other gases, and potential for catalytic activity.[1][2][3]

Key Molecular Features:

FeatureSignificance in Materials Synthesis
Carboxylic Acid Group Primary coordination site for metal ions, forming stable metal-carboxylate bonds.[4]
Piperazine Moiety Secondary coordination site, can bridge metal centers, and offers a site for post-synthetic modification. Also influences the porosity and surface chemistry of the resulting material.[1][2]
Aromatic Backbone Provides rigidity and thermal stability to the resulting framework.

Applications in Materials Science

The unique structural attributes of 3-(Piperazin-1-ylmethyl)benzoic acid open up possibilities for its use in various areas of materials science:

  • Gas Storage and Separation: The piperazine moiety, with its nitrogen atoms, can enhance the affinity of the resulting MOF for gases like methane (CH4) and carbon dioxide (CO2).[1][2] This can lead to materials with improved gas storage capacity and selectivity.

  • Heterogeneous Catalysis: The piperazine ring can be functionalized to introduce catalytic sites within the porous framework of a MOF.[3][5] The defined pore structure of the MOF can also provide size and shape selectivity for catalytic reactions.[6]

  • Drug Delivery: The porous nature of MOFs synthesized from this linker can be utilized to encapsulate and subsequently release drug molecules.[7][8] The biocompatibility of some metal-organic frameworks, particularly those based on zinc, makes them attractive candidates for such applications.[4][7]

Experimental Protocols

The following protocols are representative methods for the synthesis of coordination polymers and MOFs using 3-(Piperazin-1-ylmethyl)benzoic acid. These are based on established hydrothermal and solvothermal synthesis techniques for analogous systems.[9][10][11][12][13]

Synthesis of a 1D Zinc(II) Coordination Polymer

This protocol describes a solvothermal method to synthesize a one-dimensional coordination polymer of zinc(II) with 3-(Piperazin-1-ylmethyl)benzoic acid.

Materials:

  • 3-(Piperazin-1-ylmethyl)benzoic acid (Ligand)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol

Protocol:

  • Ligand and Metal Salt Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of 3-(Piperazin-1-ylmethyl)benzoic acid in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate in 5 mL of ethanol.

  • Reaction Mixture Assembly:

    • Slowly add the metal salt solution to the ligand solution while stirring continuously.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the reaction mixture to 120 °C over 2 hours.

    • Maintain the temperature at 120 °C for 48 hours.

    • Slowly cool the oven to room temperature over 12 hours.

  • Product Isolation and Purification:

    • Colorless, needle-like crystals should be visible in the vial.

    • Carefully decant the supernatant.

    • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

    • Dry the crystals under vacuum at 60 °C for 12 hours.

Expected Outcome: A crystalline solid corresponding to a 1D zinc(II) coordination polymer. The coordination is expected to primarily involve the carboxylate group of the ligand, with potential bridging through the piperazine moiety in some conformations.

Synthesis of a 3D Cobalt(II) Metal-Organic Framework

This protocol outlines a hydrothermal method for the synthesis of a three-dimensional cobalt(II)-based MOF.

Materials:

  • 3-(Piperazin-1-ylmethyl)benzoic acid (Ligand)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (Metal Source)

  • Deionized Water

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Reaction Mixture Preparation:

    • In a 23 mL Teflon-lined stainless steel autoclave, combine:

      • 0.15 mmol of 3-(Piperazin-1-ylmethyl)benzoic acid

      • 0.1 mmol of Cobalt(II) nitrate hexahydrate

      • 6 mL of DMF

      • 4 mL of deionized water

  • Hydrothermal Synthesis:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the mixture to 100 °C over 3 hours.

    • Hold the temperature at 100 °C for 72 hours.

    • Cool the autoclave to room temperature over 24 hours.

  • Product Isolation and Activation:

    • Pink or purple crystals should be formed.

    • Filter the reaction mixture to collect the crystals.

    • Wash the collected crystals with DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

    • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in fresh methanol for 24 hours, replacing the methanol every 8 hours.

    • Decant the methanol and dry the activated MOF under high vacuum at 150 °C for 12 hours.

Expected Outcome: A crystalline, porous 3D cobalt(II) MOF. In this structure, both the carboxylate and the piperazine nitrogen atoms are likely involved in coordinating to the cobalt centers, leading to a more complex and potentially porous network.

Characterization of Synthesized Materials

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized materials.

Characterization Techniques:

TechniquePurposeExpected Information
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic structure.Coordination environment of the metal ion, bond lengths and angles, network topology, and pore dimensions.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and to compare with the simulated pattern from single-crystal data.Crystalline nature of the product and absence of crystalline impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and to confirm the coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the carboxylate and C-N bands upon coordination.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material and to identify the loss of solvent molecules.Decomposition temperature of the framework and the temperature at which guest/solvent molecules are removed.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area, and pore size distribution of the material.BET surface area, pore volume, and information about the microporous nature of the material.

Visualizing the Synthesis and Structure

Workflow for Coordination Polymer Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand Dissolve Ligand in DMF Mix Mix Solutions Ligand->Mix Metal Dissolve Metal Salt in Ethanol Metal->Mix Heat Solvothermal Reaction (120°C, 48h) Mix->Heat Cool Slow Cooling Heat->Cool Isolate Isolate Crystals Cool->Isolate Wash Wash with DMF & Ethanol Isolate->Wash Dry Dry under Vacuum Wash->Dry Product Crystalline Product Dry->Product

Caption: General workflow for the solvothermal synthesis of a coordination polymer.

Hypothetical Coordination of the Ligand

Caption: Potential bidentate coordination modes of the ligand.

Conclusion

3-(Piperazin-1-ylmethyl)benzoic acid represents a promising, yet underexplored, building block for the rational design and synthesis of functional materials. Its inherent bifunctionality allows for the construction of diverse and potentially complex coordination polymers and MOFs. The protocols and characterization strategies outlined in these application notes provide a solid foundation for researchers to begin exploring the synthesis of novel materials based on this versatile linker. Further investigation into the properties of these materials is warranted and expected to yield significant advancements in fields such as gas storage, catalysis, and biomedical applications.

References

  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., Yuan, Y., Qin, Y., & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research. [Link]

  • Bai, Y., et al. (2016). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 4(35), 13634-13639. [Link]

  • Qin, L., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(2), 150-160. [Link]

  • Request PDF. (2025). Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. ResearchGate. [Link]

  • Martin, D. P., et al. (2023). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. IUCrData, 8(8). [Link]

  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. [Link]

  • Li, B. (2013). Hydrothermal Synthesis of 1D Zn(II) Coordination Polymer. Asian Journal of Chemistry, 25(18), 10427-10428. [Link]

  • Maji, T. K., et al. (2001). Hydrothermal synthesis and characterization of the coordination polymer [Zn(bbdc)(H2O)]n (bbdc = 4,4'-bibenzenedicarboxylate) possessing a 3D network structure. Inorganica Chimica Acta, 325(1), 147-150. [Link]

  • Das, S., & Sarma, R. J. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15875-15901. [Link]

  • Sahoo, S. C., et al. (2017). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 19(2), 269-281. [Link]

  • Gurban, A. N., et al. (2021). Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker. Materials, 14(13), 3550. [Link]

  • U.S. Patent No. US6111105A. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Son, T. B., & Pașca, B. (2023). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 15(15), 3290. [Link]

  • Liu, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. New Journal of Chemistry, 44(37), 16041-16048. [Link]

  • Martin, D. P., et al. (2023). Poly[[(μ-aqua)[μ4-4-(carboxylatomethyl)benzoato]cobalt(II)] hemi[1,4-bis(pyridin-4-ylmethyl)piperazine] hemihydrate]. Acta Crystallographica Section E: Crystallographic Communications, 79(8), 754-758. [Link]

  • LaDuca, R. L., & Martin, D. P. (2024). Poly[diaqua[μ2-1,4-bis(pyridin-3-ylmethyl)piperazine][μ2-4-(2-carboxylatoethyl)benzoato]cobalt(II)]. IUCrData, 9(1). [Link]

  • Hrubaru, M., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Molecules, 26(5), 1279. [Link]

  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. [Link]

  • Gurban, A. N., et al. (2021). Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker. MDPI. [Link]

  • U.S. Patent No. US6111105A. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. [Link]

  • Request PDF. (n.d.). Zinc Coordination Polymers Containing the m-(2-thiazolyl)benzoic Acid Spacer: Synthesis, Characterization and Luminescent Properties in Aqueous Solutions. ResearchGate. [Link]

  • LaDuca, R. L., & Martin, D. P. (2023). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. IUCrData, 8(8). [Link]

  • American Elements. (n.d.). Benzothiazoles. [Link]

  • Gu, J.-Z., et al. (2019). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Inorganics, 7(8), 95. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors with Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Privileged Motif in Kinase Inhibition

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in clinically successful drugs is a testament to its remarkable versatility. In the realm of kinase inhibitor development, piperazine is widely regarded as a "privileged scaffold".[2] This status is earned due to a combination of favorable properties:

  • Structural & Conformational Flexibility: The chair-like conformation of the piperazine ring allows attached pharmacophoric groups to orient themselves optimally within the kinase's ATP-binding pocket.[1]

  • Physicochemical Properties: The two nitrogen atoms provide handles for tuning basicity and polarity. This allows chemists to finely adjust critical drug-like properties such as solubility, cell permeability, and oral bioavailability, while minimizing off-target effects.[2][3]

  • Synthetic Tractability: Piperazine is a readily available and synthetically versatile building block, lending itself to a variety of chemical transformations for creating large and diverse compound libraries.[2][4]

  • Proven Clinical Success: The piperazine moiety is a core component of numerous FDA-approved kinase inhibitors, most notably Imatinib, the groundbreaking treatment for chronic myeloid leukemia (CML).[1] This history of success provides a strong validation for its continued use in drug discovery.

This guide provides a comprehensive overview of the key stages in the development of novel piperazine-based kinase inhibitors, from chemical synthesis to biological evaluation. The protocols herein are designed to be robust and reproducible, offering a solid foundation for researchers in this dynamic field.

Section 1: Synthesis of Piperazine-Based Kinase Inhibitor Scaffolds

The synthesis strategy for piperazine-based inhibitors typically involves functionalizing one or both of the nitrogen atoms. A common and highly effective approach is the sequential N-alkylation or N-arylation of the piperazine core. This allows for the controlled introduction of different chemical groups to probe the structure-activity relationship (SAR).

Rationale for Synthetic Strategy

The goal is to create a molecule where one part of the piperazine substituent interacts with the "hinge" region of the kinase ATP-binding site (often a heterocyclic core), while the other part extends into a more solvent-exposed region, allowing for modifications that can enhance potency and selectivity.[5] We will describe a two-step protocol involving an initial N-arylation followed by a second functionalization.

Protocol 1: Synthesis of a Mono-N-aryl-piperazine Intermediate

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to attach the piperazine core to a heteroaromatic system, a common starting point for many kinase inhibitors.

Materials:

  • Piperazine (anhydrous)

  • 2,4-dichloro-6-phenylpyrimidine (or other suitable activated heteroaryl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,4-dichloro-6-phenylpyrimidine (1.0 eq) in anhydrous DMF.

  • Add piperazine (2.0 eq, using an excess helps to minimize bis-substitution) to the solution.

  • Add DIPEA (1.5 eq) to the mixture to act as a non-nucleophilic base, scavenging the HCl generated during the reaction.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours under a nitrogen atmosphere.[6]

  • Self-Validation: Monitor the reaction's progress by TLC or LC-MS.[6] A typical TLC mobile phase would be 10% methanol in dichloromethane. The product spot should be more polar than the starting material.

  • Once the reaction is complete (disappearance of the limiting reagent), cool the flask to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.[6]

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[6]

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure mono-N-aryl-piperazine intermediate.

Section 2: In Vitro Biochemical Assays for Kinase Inhibition

Once a compound is synthesized and purified, the first critical step is to determine if it inhibits the target kinase and to quantify its potency. This is typically done using an in vitro biochemical assay that measures the enzymatic activity of the purified kinase.[7] The half-maximal inhibitory concentration (IC₅₀) is the key parameter derived from this experiment.

Rationale for Assay Selection

A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7][8] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay (Promega), are widely used due to their high sensitivity, broad applicability, and avoidance of radioactive materials.[9] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] Less kinase activity due to inhibition results in less ADP and a lower luminescent signal.

Protocol 2: Determination of IC₅₀ using the ADP-Glo™ Kinase Assay

Materials:

  • Purified, active target kinase

  • Specific peptide substrate for the target kinase

  • Synthesized piperazine inhibitor compound

  • Staurosporine (positive control inhibitor)

  • ATP (at a concentration equal to the Km of the kinase for comparability[10])

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[11]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the piperazine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps to cover a wide concentration range (e.g., 100 µM to 1 nM). Also prepare dilutions for the positive control (Staurosporine). The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent effects.

  • Reaction Setup (per well):

    • Add kinase reaction buffer.

    • Add the specific peptide substrate.

    • Add the test compound at various concentrations (or DMSO for the "no inhibitor" control, and Staurosporine for the positive control).

    • To initiate the reaction, add a mix of the target kinase and ATP.[12] The final volume is typically 10-25 µL.

    • Controls: Include "no enzyme" wells (background) and "no inhibitor" wells (100% activity).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a set period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[9] Incubate for 40 minutes at room temperature.

    • Add a double volume of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP amount. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest concentration of the positive control as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation
Compound IDTarget KinaseIC₅₀ (nM)
PZ-001 Kinase X15.2
PZ-002 Kinase X128.5
Staurosporine Kinase X5.8

Table 1: Representative in vitro inhibition data for two hypothetical piperazine-based compounds against a target kinase.

Section 3: Cell-Based Assays for Biological Activity

While a low IC₅₀ value is essential, it does not guarantee that a compound will be effective in a biological system. Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane, engage its target in a cellular context, and exert a desired biological effect.[13]

Rationale for Cell-Based Assays

The primary cell-based assay measures the anti-proliferative activity of the inhibitor in a cancer cell line that is known to be dependent on the target kinase. This provides a GI₅₀ (or IC₅₀ for growth) value, which reflects the compound's overall cellular potency. A secondary assay, such as a Western blot, can be used to confirm on-target activity by measuring the phosphorylation of a known downstream substrate of the kinase.

Protocol 3: Cell Viability (Anti-Proliferation) Assay

Materials:

  • Cancer cell line dependent on the target kinase (e.g., K562 cells for Bcr-Abl inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Piperazine inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)

  • Sterile, clear-bottom, white-walled 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach and resume growth overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds in complete medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Return the plate to the incubator and incubate for 72 hours. This duration allows for multiple cell doublings and for the anti-proliferative effects to become apparent.

  • Viability Measurement (using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot against the log of inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the GI₅₀ value.

Protocol 4: Target Engagement via Western Blot

Procedure:

  • Seed cells in a 6-well plate and grow until they reach ~70-80% confluency.

  • Treat the cells with the inhibitor at different concentrations (e.g., 0.1x, 1x, 10x the GI₅₀ value) for a short period (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-pCrkL for Bcr-Abl).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like β-actin or GAPDH.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A dose-dependent decrease in the phosphorylated substrate signal indicates successful on-target inhibition.

Visualizations: Workflows and Concepts

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (Target Kinase) RAS->RAF MEK MEK RAF->MEK Inhibition Point ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug_Discovery_Workflow cluster_chem Chemistry cluster_bio Biology & Screening cluster_design Design & Optimization Synthesis Synthesis of Piperazine Analogs Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assay (IC50 Determination) Purification->InVitro CellBased Cell-Based Assays (GI50 & Target Engagement) InVitro->CellBased SAR Data Analysis & SAR Studies CellBased->SAR NextGen Design Next Generation Compounds SAR->NextGen NextGen->Synthesis Iterative Cycle

Caption: Schematic of a piperazine inhibitor in the ATP pocket.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (n.d.). MDPI.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. (n.d.). MDPI.
  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.). ScienceDirect.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 2-(piperazin-1-yl)
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • In vitro kinase assay. (2023).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
  • Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central.
  • In vitro kinase assay. (2023). Protocols.io.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.).
  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. (n.d.). SciELO South Africa.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). FLORE.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega.
  • In vitro NLK Kinase Assay. (n.d.). PubMed Central.
  • Kinase assays. (2020). BMG LABTECH.
  • Structure Activity Rel
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.

Sources

Application Notes and Protocols: A Guide to the Amide Coupling of 3-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperazine Scaffolds in Medicinal Chemistry

The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically successful therapeutic agents. Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which in turn affects its pharmacokinetic and pharmacodynamic profile. The ability to controllably functionalize piperazine-containing building blocks is therefore of paramount importance. 3-(Piperazin-1-ylmethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of novel compounds. The carboxylic acid handle allows for the formation of amide bonds, one of the most common and robust linkages in medicinal chemistry, enabling the exploration of a vast chemical space through coupling with a diverse array of primary and secondary amines.[1]

This guide provides a comprehensive and technically detailed protocol for the successful amide coupling of 3-(Piperazin-1-ylmethyl)benzoic acid with primary amines. A key challenge in this synthesis is the presence of a reactive secondary amine within the piperazine ring, which can compete with the desired primary amine during the acylation reaction. To address this, a robust three-step strategy is presented, involving the protection of the piperazine nitrogen, subsequent amide coupling, and final deprotection to yield the desired product. This protocol is designed to be a self-validating system, with clear explanations for each step and guidance on characterization and purification.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-(Piperazin-1-ylmethyl)benzoic acidC₁₂H₁₆N₂O₂220.27[2]White solid, bifunctional with carboxylic acid and secondary amine.
tert-Butyl 4-((3-(alkoxycarbonyl)phenyl)methyl)piperazine-1-carboxylateVaries with amineVariesBoc-protected intermediate, stable for amide coupling.
N-Alkyl-3-(piperazin-1-ylmethyl)benzamideVaries with amineVariesFinal coupled product.

Experimental Workflow Overview

The overall synthetic strategy is a three-stage process designed for selectivity and high yield.

workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection a 3-(Piperazin-1-ylmethyl)benzoic acid b Boc Protection a->b c N-Boc-3-(piperazin-1-ylmethyl)benzoic acid b->c e Coupling Reaction (EDC/NHS or HATU) c->e d Primary Amine d->e f Boc-Protected Amide Product e->f g Acidic Deprotection (e.g., TFA) f->g h Final Product: N-Alkyl-3-(piperazin-1-ylmethyl)benzamide g->h

Figure 1. A three-step workflow for the selective amide coupling.

Detailed Experimental Protocols

Part 1: Boc Protection of 3-(Piperazin-1-ylmethyl)benzoic acid

Rationale: To prevent the secondary amine of the piperazine from reacting during the amide coupling step, it is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent coupling reaction but can be readily removed under acidic conditions.[3][4]

Materials:

  • 3-(Piperazin-1-ylmethyl)benzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(Piperazin-1-ylmethyl)benzoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until it is fully dissolved.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 3-4 with 1M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-(piperazin-1-ylmethyl)benzoic acid.

Characterization of Intermediate: The structure of the Boc-protected intermediate should be confirmed by ¹H NMR spectroscopy. The presence of the Boc group will be indicated by a characteristic singlet at approximately 1.4 ppm integrating to 9 protons.

Part 2: Amide Coupling of N-Boc-3-(piperazin-1-ylmethyl)benzoic acid with a Primary Amine

Rationale: With the piperazine nitrogen protected, the carboxylic acid can be selectively activated and coupled with a primary amine to form the desired amide bond. Two common and effective coupling methods are presented here: one using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another using the more potent coupling reagent [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] (HATU).

Materials:

  • N-Boc-3-(piperazin-1-ylmethyl)benzoic acid

  • Primary amine (1.0-1.2 eq.)

  • EDC (1.2 eq.)

  • NHS (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reactant Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-(piperazin-1-ylmethyl)benzoic acid (1.0 eq.), the primary amine (1.1 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected amide.

Materials:

  • N-Boc-3-(piperazin-1-ylmethyl)benzoic acid

  • Primary amine (1.0-1.2 eq.)

  • HATU (1.2 eq.)

  • DIPEA or TEA (2.0-3.0 eq.)

  • Anhydrous DMF

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-3-(piperazin-1-ylmethyl)benzoic acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF. Add DIPEA or TEA (2.5 eq.) and stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 eq.) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Boc Deprotection to Yield the Final Amide

Rationale: The final step involves the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring. This is typically achieved under acidic conditions, which are generally compatible with the newly formed amide bond.[3][5]

Materials:

  • Boc-protected amide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the Boc-protected amide in anhydrous DCM.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • If necessary, the final product can be further purified by column chromatography or recrystallization.

Product Characterization

The identity and purity of the final N-Alkyl-3-(piperazin-1-ylmethyl)benzamide should be confirmed by a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule, including the presence of the newly formed amide bond and the deprotected piperazine ring. The disappearance of the Boc signal at ~1.4 ppm in the ¹H NMR spectrum is a key indicator of successful deprotection.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc Protection Insufficient (Boc)₂O or base; short reaction time.Increase the equivalents of (Boc)₂O and base; extend the reaction time and monitor by TLC.
Low Yield in Amide Coupling Incomplete activation of the carboxylic acid; moisture in the reaction; steric hindrance.Use a more powerful coupling reagent like HATU; ensure all reagents and solvents are anhydrous; consider increasing the reaction temperature or time.
Side Product Formation Reaction of the piperazine nitrogen (if protection is incomplete); side reactions of the coupling reagent.Ensure complete Boc protection before coupling; choose a coupling reagent with fewer known side reactions.
Incomplete Deprotection Insufficient acid or short reaction time.Increase the concentration of TFA or the reaction time; monitor carefully by TLC.
Difficulty in Purification Similar polarity of starting materials and products; impurities from coupling reagents.Optimize the mobile phase for column chromatography; consider alternative purification methods like preparative HPLC or crystallization.

Conclusion

The protocol detailed in these application notes provides a reliable and reproducible method for the amide coupling of 3-(Piperazin-1-ylmethyl)benzoic acid with primary amines. By employing a strategic protection-coupling-deprotection sequence, the inherent challenge of the reactive secondary amine in the piperazine ring is effectively overcome, leading to the desired products in good yields and purity. The choice of coupling reagent can be tailored to the specific substrate and desired reaction conditions, with both EDC/NHS and HATU offering effective solutions. Careful monitoring of each step and thorough characterization of the intermediates and final products are crucial for ensuring the success of this synthetic route, which is highly valuable for the generation of novel chemical entities in drug discovery and development.

References

  • Chemsrc. 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. Synthesis method of N-Boc piperazine.
  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • ResearchGate. Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible?. Available from: [Link]

  • ResearchGate. What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • PMC - NIH. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available from: [Link]

  • ResearchGate. Can amide and ethyl ester resist a N-Boc deprotection?. Available from: [Link]

  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available from: [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available from: [Link]

  • IUCr Journals. Figure S1 1H NMR spectrum of 2-(4-Boc-piperazine-1-carbonyl). Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti. Available from: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-(Piperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of this versatile zwitterionic compound from a typical reaction mixture. This document will explain the underlying chemical principles behind the recommended purification strategies, ensuring a robust and reproducible process.

Understanding the Molecule: A Zwitterionic Challenge

3-(Piperazin-1-ylmethyl)benzoic acid is a unique molecule possessing both a basic piperazine moiety and an acidic carboxylic acid group. This dual functionality means that depending on the pH of the solution, the molecule can exist in cationic, anionic, or neutral (zwitterionic) forms. This behavior is the cornerstone of its purification.

The anticipated synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid involves the N-alkylation of piperazine with 3-(chloromethyl)benzoic acid or a similar reactive benzoic acid derivative. This reaction typically results in a mixture containing the desired monosubstituted product, unreacted starting materials, the disubstituted byproduct, and various salts.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex mess. Where do I even begin the purification?

A1: The most effective starting point is a liquid-liquid extraction based on pH adjustment. This will allow for a bulk separation of acidic, basic, and neutral components. The zwitterionic nature of your target compound allows it to be selectively moved between aqueous and organic layers by carefully controlling the pH.

Q2: I'm struggling with low yields during crystallization. What am I doing wrong?

A2: Low crystallization yields are often due to the high polarity and zwitterionic nature of the product, which can increase its solubility in polar solvents. The key is to carefully select your solvent system and to induce precipitation by adjusting the pH to the isoelectric point (pI) of the molecule, where its solubility is at a minimum.[1][2]

Q3: My final product shows two spots on the TLC plate. What is the likely impurity?

A3: The most common impurity in this synthesis is the 1,4-bis(3-carboxybenzyl)piperazine, the product of disubstitution.[3] This byproduct is less polar than your desired monosubstituted product. Using a polar solvent system for TLC should show the byproduct with a higher Rf value.

Q4: How can I confirm the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for final purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point.[4][5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(Piperazin-1-ylmethyl)benzoic acid.

Problem 1: Poor Separation During Acid-Base Extraction

Scenario: You are performing a liquid-liquid extraction, but the product does not seem to move into the desired layer, or you are experiencing emulsion formation.

Root Cause Analysis & Solution:

  • Incorrect pH: The pH of the aqueous phase is critical for determining the charge state of your compound.

    • To extract into the aqueous layer from an organic solvent: The pH should be either strongly acidic (pH < 2) to protonate both piperazine nitrogens, forming a dication, or strongly basic (pH > 10) to deprotonate the carboxylic acid, forming an anion.

    • To precipitate from the aqueous layer: The pH must be adjusted to the isoelectric point (pI) of the molecule.

  • Emulsion Formation: This is common when dealing with salts and can be mitigated by:

    • Adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Allowing the mixture to stand for a longer period.

    • Gentle swirling instead of vigorous shaking.

    • Filtering the entire mixture through a pad of celite.

Problem 2: Product Fails to Crystallize or Precipitate

Scenario: After adjusting the pH of the aqueous solution to the presumed isoelectric point, the product remains in solution or forms an oil.

Root Cause Analysis & Solution:

  • Inaccurate Isoelectric Point (pI) Estimation: The pI is the pH at which the net charge of the molecule is zero, leading to minimal aqueous solubility.[1][2] It can be estimated by averaging the pKa values of the acidic and basic groups.

    • The pKa of the carboxylic acid is estimated to be around 4.

    • The pKa values for piperazine are approximately 5.35 and 9.73 at 25°C.[7] The pKa of the secondary amine in the product will be slightly lower than 9.73 due to the electron-withdrawing effect of the benzyl group.

    • A reasonable starting point for precipitation is a pH range of 6.5-7.5. You may need to perform small-scale trials to find the optimal pH for maximum precipitation.

  • Inappropriate Solvent: While water is the primary solvent for isoelectric point precipitation, the presence of co-solvents can influence solubility.

    • If the product oils out, it may be too concentrated. Dilute the solution with more water.

    • For recrystallization, consider mixed solvent systems like ethanol/water, isopropanol/water, or acetone/water. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Problem 3: Persistent Impurities in the Final Product

Scenario: Your purified material still contains starting materials or the disubstituted byproduct as confirmed by TLC or HPLC.

Root Cause Analysis & Solution:

  • Inefficient Extraction: Ensure sufficient extractions are performed at each pH adjustment step to remove all soluble impurities.

  • Co-precipitation: During isoelectric point precipitation, impurities can sometimes be trapped in the crystal lattice of the product. Recrystallization from a suitable solvent system is necessary to improve purity.

  • Chromatographic Purification: For high-purity requirements, column chromatography may be necessary.

    • Silica Gel Chromatography: Due to the basic nature of the piperazine moiety, tailing can be an issue on standard silica gel. It is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.

    • Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds.[8]

      • At a pH below the pI, the compound will be cationic and can be bound to a cation exchange resin.

      • At a pH above the pI, it will be anionic and can be bound to an anion exchange resin. Elution is typically achieved by changing the pH or increasing the ionic strength of the buffer.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Isoelectric Point Precipitation

This protocol is the primary method for initial purification and isolation of the product from the reaction mixture.

Workflow Diagram:

PurificationWorkflow cluster_0 Purification Strategy RM Reaction Mixture DA Dissolve in Organic Solvent (e.g., Ethyl Acetate) RM->DA W1 Wash with Water DA->W1 AE Aqueous Layer (pH > 10, NaOH) W1->AE Extract OE1 Organic Layer 1 (Contains Neutral & Basic Impurities) W1->OE1 Separate Acidify Acidify Aqueous Layer to pH ~7 (pI) AE->Acidify P Precipitate (Product) Acidify->P F Filter & Wash with Water P->F Dry Dry Product F->Dry OL2 Organic Layer 2 (Contains Product) AA Aqueous Layer (pH < 2, HCl) Basify Basify Aqueous Layer to pH ~7 (pI) TLCWorkflow Sample Prepare Sample Solution (e.g., in Methanol) Spot Spot Sample on TLC Plate Sample->Spot Develop Develop Plate in Solvent System Spot->Develop Dry Dry the Plate Develop->Dry Visualize Visualize Spots Dry->Visualize

Sources

Technical Support Center: Managing the Solubility of 3-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the solubility of this compound. Here, we will delve into the physicochemical properties of 3-(Piperazin-1-ylmethyl)benzoic acid, offer step-by-step protocols for its solubilization, and provide troubleshooting guidance for common experimental challenges.

Understanding the Solubility of 3-(Piperazin-1-ylmethyl)benzoic Acid

3-(Piperazin-1-ylmethyl)benzoic acid is a zwitterionic molecule, meaning it contains both an acidic functional group (a carboxylic acid) and a basic functional group (a piperazine ring). This dual nature is the primary determinant of its solubility characteristics, which are highly dependent on the pH of the solution.

The carboxylic acid group is acidic, while the two nitrogen atoms in the piperazine ring are basic. The interplay of these groups at different pH values dictates the overall charge of the molecule and, consequently, its interaction with solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-(Piperazin-1-ylmethyl)benzoic acid in water?

A1: Due to its zwitterionic nature, 3-(Piperazin-1-ylmethyl)benzoic acid is expected to have its lowest solubility in water at its isoelectric point (pI), where the net charge of the molecule is zero. At pH values significantly above or below the pI, the molecule will be charged, leading to increased solubility in aqueous solutions. A related compound, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is described as being slightly soluble in water, which suggests that the parent compound will likely exhibit similar behavior.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of 3-(Piperazin-1-ylmethyl)benzoic acid is highly pH-dependent.

  • In acidic solutions (low pH): The piperazine nitrogens will be protonated, resulting in a positively charged molecule that is generally more soluble in water.

  • In basic solutions (high pH): The carboxylic acid group will be deprotonated, leading to a negatively charged molecule that is also more soluble in water.

  • Near the isoelectric point: The molecule will exist predominantly as a neutral zwitterion, which typically has lower aqueous solubility.

Q3: What are the best initial strategies to dissolve 3-(Piperazin-1-ylmethyl)benzoic acid?

A3: The most effective initial approaches are:

  • pH Adjustment: Modifying the pH of the aqueous solvent is the most direct way to enhance solubility. For many applications, creating a slightly acidic or basic solution will significantly improve dissolution.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not suitable for your experiment, the use of water-miscible organic co-solvents such as ethanol, DMSO, or DMF can be effective.

Q4: My compound is precipitating out of solution. What are the likely causes?

A4: Precipitation can occur for several reasons:

  • pH Shift: A change in the pH of the solution, perhaps due to the addition of other reagents or absorption of atmospheric CO2, can shift the equilibrium towards the less soluble zwitterionic form.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.[1]

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound.[1]

  • Exceeding Solubility Limit: The concentration of the compound in your final solution may be above its solubility limit under the given conditions.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered during experiments with 3-(Piperazin-1-ylmethyl)benzoic acid.

Issue 1: The compound does not dissolve in aqueous buffer.
Probable Cause Step-by-Step Solution
pH is near the isoelectric point (pI) 1. Determine the pH of your buffer. 2. Adjust the pH: Gradually add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to your suspension while monitoring the dissolution. Aim for a pH at least 1-2 units away from the estimated pI. For this molecule, trying a pH below 4 or above 10 would be a good starting point.3. Sonication: Gentle sonication can help to break up solid particles and accelerate dissolution.
Insufficient Solvent Volume 1. Increase the volume of the solvent to reduce the concentration of the compound.2. Perform a solubility test to determine the approximate solubility in your chosen buffer system (see Protocol 1).
Issue 2: The compound precipitates after dissolving a stock solution in aqueous media.
Probable Cause Step-by-Step Solution
Solvent Shock [1]1. Use serial dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your stock solution in a mixture of the organic solvent and aqueous buffer.2. Slow Addition with Stirring: Add the stock solution dropwise to the vigorously stirred aqueous buffer. This allows for more gradual mixing and prevents localized high concentrations that can lead to precipitation.
Final Concentration Exceeds Solubility 1. Lower the final concentration of the compound in your experiment.2. Incorporate a co-solvent: If the experimental design allows, include a small percentage (e.g., 1-5%) of the organic solvent from your stock solution (e.g., DMSO) in the final aqueous medium to maintain solubility.
pH Incompatibility 1. Check the pH of the final solution after adding the compound's stock solution.2. Buffer the final solution: Ensure that the final aqueous medium is sufficiently buffered to resist pH changes upon the addition of the stock solution.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol provides a method to systematically evaluate the solubility of 3-(Piperazin-1-ylmethyl)benzoic acid across a range of pH values.

Materials:

  • 3-(Piperazin-1-ylmethyl)benzoic acid

  • A series of buffers (e.g., phosphate, acetate, borate) covering a pH range from 2 to 12.

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • pH meter

Procedure:

  • Preparation: Add an excess amount of 3-(Piperazin-1-ylmethyl)benzoic acid to a series of vials, each containing a known volume of a different pH buffer. Ensure there is undissolved solid in each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Preparation of a Hydrochloride Salt for Enhanced Aqueous Solubility

Formation of a salt, such as a hydrochloride salt, can significantly improve the aqueous solubility and handling of 3-(Piperazin-1-ylmethyl)benzoic acid, especially if a solid form with improved dissolution is required.

Materials:

  • 3-(Piperazin-1-ylmethyl)benzoic acid

  • Anhydrous organic solvent (e.g., diethyl ether, isopropanol)

  • Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether) or HCl gas.

Procedure:

  • Dissolution: Dissolve the 3-(Piperazin-1-ylmethyl)benzoic acid in a minimal amount of a suitable anhydrous organic solvent.

  • Acidification: While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution to the dissolved compound. If using HCl gas, bubble it gently through the solution.[2]

  • Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent as a solid. Continue stirring for a short period to ensure complete precipitation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous organic solvent to remove any unreacted starting material. Dry the salt under vacuum to remove residual solvent.

Note: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Data Presentation

Table 1: Estimated pKa Values and Their Impact on Molecular Charge

Functional GroupEstimated pKaPredominant State at pH < pKaPredominant State at pH > pKa
Carboxylic Acid~4.2Neutral (-COOH)Negatively Charged (-COO⁻)
Piperazine (N1)~5.6Positively Charged (-NH⁺-)Neutral (-N-)
Piperazine (N4)~9.8Positively Charged (-NH⁺-)Neutral (-N-)

Table 2: Qualitative Solubility in Common Solvents

SolventPredicted SolubilityRationale
Water (neutral pH)Low to SlightZwitterionic form with low net charge.
Aqueous Acid (e.g., 0.1 M HCl)HighFormation of the soluble cationic salt.
Aqueous Base (e.g., 0.1 M NaOH)HighFormation of the soluble anionic salt.
EthanolModeratePolar protic solvent, can interact with both polar groups.
DMSOHighPolar aprotic solvent, effective at dissolving a wide range of compounds.
DichloromethaneLowNon-polar solvent, unlikely to effectively solvate the charged/polar groups.

Visualizations

G cluster_0 Understanding pH-Dependent Solubility Low_pH Low pH (<4) Predominantly Cationic High Solubility pI Isoelectric Point (pI) Zwitterionic Lowest Solubility Low_pH->pI Increase pH High_pH High pH (>10) Predominantly Anionic High Solubility pI->High_pH Increase pH

Caption: pH-dependent solubility of 3-(Piperazin-1-ylmethyl)benzoic acid.

G Start Compound does not dissolve Check_pH Is the pH near the isoelectric point? Start->Check_pH Adjust_pH Adjust pH to < 4 or > 10 Check_pH->Adjust_pH Yes Use_Cosolvent Add a co-solvent (e.g., DMSO, Ethanol) Check_pH->Use_Cosolvent No Success Compound Dissolved Adjust_pH->Success Increase_Volume Increase solvent volume Use_Cosolvent->Increase_Volume Increase_Volume->Success

Caption: Troubleshooting workflow for dissolution issues.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

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Technical Support Center: Benzoic Acid Reaction Byproduct Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide dedicated to assisting researchers, scientists, and drug development professionals in mitigating byproduct formation during reactions involving benzoic acid. This resource is designed to provide practical, field-tested insights and troubleshooting strategies to enhance the purity and yield of your desired products. Our approach is grounded in a deep understanding of reaction mechanisms and validated by authoritative scientific literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding byproduct formation in key benzoic acid reactions.

Q1: What are the most common byproducts in Fischer esterification of benzoic acid, and how can I prevent them?

A1: Fischer esterification, while a fundamental reaction, can be plagued by byproducts that complicate purification and reduce yields. The primary byproduct is the unreacted starting material due to the reaction's equilibrium nature. Another significant byproduct, especially at elevated temperatures, is the formation of benzoic anhydride from the dehydration of two benzoic acid molecules.[1] With certain alcohols, particularly tertiary alcohols, alkene formation through dehydration is a common side reaction.[2]

Causality and Prevention: The formation of these byproducts is governed by reaction kinetics and equilibrium. To shift the equilibrium towards the desired ester, Le Chatelier's principle should be applied.[3]

  • Excess Alcohol: Using a large excess of the alcohol reactant can effectively drive the reaction forward.[3]

  • Water Removal: Continuous removal of water, a byproduct of the reaction, is crucial. This can be achieved using a Dean-Stark apparatus for azeotropic removal with a suitable solvent like toluene.[3]

  • Temperature Control: Careful temperature control is essential to prevent the dehydration of benzoic acid to its anhydride and to minimize the dehydration of sensitive alcohols.[2]

  • Catalyst Choice: While strong mineral acids like sulfuric acid are common catalysts, they can also promote side reactions. For sensitive substrates, consider milder catalysts such as p-toluenesulfonic acid.

Q2: During the nitration of benzoic acid, I'm observing significant amounts of ortho- and dinitro-isomers. What's causing this and how can I improve selectivity for the meta-product?

A2: The nitration of benzoic acid should predominantly yield m-nitrobenzoic acid because the carboxylic acid group is a meta-directing deactivator of the aromatic ring.[4][5][6][7] The formation of ortho-isomers and dinitrated products is typically a result of suboptimal reaction conditions.[8]

Causality and Prevention: The key to selective nitration lies in controlling the reactivity of the nitrating agent and the reaction temperature.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature, typically between 0°C and 30°C, is critical to prevent over-nitration and the formation of undesired isomers.[4][8]

  • Controlled Addition of Nitrating Agent: The slow, controlled addition of the nitrating mixture (concentrated nitric and sulfuric acids) helps to manage the reaction temperature and maintain selectivity.[9]

  • Strength of Nitrating Agent: Using fuming nitric acid or an excess of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺), leading to a higher likelihood of dinitration.[5][9] Stick to standard concentrated acids unless higher reactivity is explicitly required and controlled.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can also contribute to the formation of dinitrated byproducts.[4][9] Monitoring the reaction progress by TLC or HPLC is recommended to determine the optimal reaction time.[9]

Q3: Why does my Friedel-Crafts acylation reaction with benzoic acid fail, and what are the common pitfalls?

A3: Benzoic acid is generally not a suitable substrate for Friedel-Crafts reactions. The carboxylic acid group is strongly deactivating, making the aromatic ring electron-deficient and thus, not nucleophilic enough to attack the acylium ion intermediate.[10] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen atoms of the carboxylic acid group, further deactivating the ring.[10][11][12]

Alternative Approaches: If you need to synthesize an acylated benzoic acid derivative, a different synthetic route is necessary. One common strategy is to perform the Friedel-Crafts acylation on a precursor with an activating group and then convert that group to a carboxylic acid in a subsequent step.

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for specific experimental issues.

Troubleshooting Guide 1: Fischer Esterification of Benzoic Acid
Observed Issue Potential Cause Recommended Action
Low Ester Yield Incomplete reaction due to equilibrium.Use a large excess of the alcohol (5-10 equivalents). Remove water as it forms using a Dean-Stark trap.[3]
Hydrolysis of the ester product.Ensure all reagents and glassware are anhydrous.
Presence of Benzoic Anhydride High reaction temperatures.Maintain the reaction temperature below 150°C.[1]
Formation of Alkene Byproduct Dehydration of a tertiary alcohol.Use a milder acid catalyst or consider an alternative esterification method not requiring strong acid for tertiary alcohols.[2]
Colored Impurities in Product Decomposition of starting materials or side reactions at high temperatures.Purify starting materials before the reaction. Run the reaction at the lowest effective temperature. Treat the crude product with activated carbon.[2]
Troubleshooting Guide 2: Nitration of Benzoic Acid
Observed Issue Potential Cause Recommended Action
Formation of Dinitrated Products Reaction temperature is too high.Strictly control the temperature, keeping it as low as feasible for the reaction to proceed (ideally 0-15°C).[4][9]
Excess of nitrating agent.Use a controlled molar excess of the nitrating agent.[9]
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and quench it once the starting material is consumed.[9]
Significant amount of ortho-isomer Insufficiently low reaction temperature.Ensure the reaction is maintained at a very low temperature, especially during the addition of the nitrating mixture.[8]
Reaction is very slow or incomplete Deactivating nature of the carboxylic acid group.Cautiously increase the reaction temperature, but monitor for byproduct formation. Consider using a slightly stronger nitrating agent, but be aware of the risk of over-nitration.[9]

Section 3: Experimental Protocols

Protocol 1: High-Purity Synthesis of Methyl Benzoate via Fischer Esterification

This protocol is designed to maximize the yield of methyl benzoate while minimizing byproduct formation.

  • Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a drying tube. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the round-bottom flask, add benzoic acid (1.0 eq). Add a significant excess of methanol (e.g., 10 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude methyl benzoate.

  • Purification: Purify the crude product by distillation to obtain pure methyl benzoate.

Protocol 2: Selective Nitration of Benzoic Acid to m-Nitrobenzoic Acid

This protocol emphasizes temperature control to ensure high selectivity for the meta-product.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath (to 0°C or less), slowly add concentrated sulfuric acid to concentrated nitric acid.[8] Keep this mixture cold.

  • Reaction Setup: In a separate reaction flask, dissolve benzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature of the reaction mixture does not rise above 15°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup:

    • Pour the reaction mixture over crushed ice.

    • The solid product, m-nitrobenzoic acid, will precipitate.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure m-nitrobenzoic acid.[13]

Section 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Fischer Esterification Troubleshooting Workflow

Fischer_Esterification_Troubleshooting start Low Yield or Impure Product check_byproducts Analyze Byproducts (TLC, GC-MS, NMR) start->check_byproducts unreacted_ba Unreacted Benzoic Acid? check_byproducts->unreacted_ba anhydride Benzoic Anhydride? unreacted_ba->anhydride No solution_ba Increase Alcohol Excess Remove H2O (Dean-Stark) unreacted_ba->solution_ba Yes other_impurities Other Impurities? anhydride->other_impurities No solution_anhydride Reduce Reaction Temperature anhydride->solution_anhydride Yes solution_impurities Purify Starting Materials Use Activated Carbon other_impurities->solution_impurities Yes end Pure Product solution_ba->end solution_anhydride->end solution_impurities->end Nitration_Selectivity cluster_conditions Reaction Conditions cluster_products Product Distribution Temperature Temperature Meta_Product m-Nitrobenzoic Acid (Desired Product) Temperature:port_low->Meta_Product Ortho_Product o-Nitrobenzoic Acid (Byproduct) Temperature:port_high->Ortho_Product Dinitro_Product Dinitrobenzoic Acid (Byproduct) Temperature:port_high->Dinitro_Product Nitrating_Agent Nitrating Agent Standard (Conc.) Strong (Fuming) Nitrating_Agent:port_std->Meta_Product Nitrating_Agent:port_strong->Dinitro_Product Reaction_Time Reaction Time Controlled Prolonged Reaction_Time:port_short->Meta_Product Reaction_Time:port_long->Dinitro_Product

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Technical Support Center: Scaling Up the Synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Piperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles essential for successful scale-up.

Synthetic Pathway and Workflow Overview

The synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid is primarily achieved through a nucleophilic substitution reaction. The most common and scalable route involves the alkylation of piperazine with 3-(chloromethyl)benzoic acid. This process, while straightforward on paper, presents several challenges during scale-up, particularly concerning reaction control, impurity formation, and product isolation.

The general reaction is as follows:


(Note: A static image is used here as a placeholder for the dynamically generated chemical structure.)

The overall workflow for this synthesis involves several critical stages, each with its own set of parameters that must be carefully controlled.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep Reagent Charging (Piperazine, Solvent, Base) dosing Controlled Dosing (3-(chloromethyl)benzoic acid) prep->dosing Heat to Temp react Reaction Monitoring (TLC/HPLC) dosing->react Maintain Temp workup Aqueous Work-up & pH Adjustment react->workup Cool Down crystallization Crystallization / Precipitation workup->crystallization pH Control isolation Filtration & Drying crystallization->isolation

Caption: High-level workflow for the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or Stalled Reaction Conversion

Question: "My in-process control (HPLC) shows over 30% of unreacted 3-(chloromethyl)benzoic acid even after the recommended reaction time. What are the likely causes?"

Answer: Stalled reactions are a common scale-up challenge, often stemming from issues with stoichiometry, temperature, or reagent quality. Let's break down the potential causes:

  • Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the piperazine, rendering it non-nucleophilic. An inadequate amount of a scavenging base (like K₂CO₃ or NaOH) will halt the reaction prematurely. On a large scale, poor mixing can create localized areas where the base is depleted.

    • Solution: Ensure at least two equivalents of base are used relative to the 3-(chloromethyl)benzoic acid. For heterogeneous bases like potassium carbonate, vigorous agitation is critical to ensure efficient acid scavenging.[1]

  • Temperature Control: While higher temperatures can accelerate the reaction, many syntheses are run between 50-100°C to minimize side reactions.[2][3] If the internal temperature of the reactor is lower than the setpoint on the heating mantle (a common issue in large vessels), the reaction rate will be significantly slower.

    • Solution: Always use an internal temperature probe. Verify that your heating system can maintain a stable internal temperature throughout the reaction mass.

  • Piperazine Quality: Piperazine is hygroscopic and can absorb significant amounts of water and carbon dioxide from the atmosphere, forming piperazine hydrate and piperazine carbamate, respectively. This reduces the amount of active nucleophile available for the reaction.

    • Solution: Use anhydrous piperazine from a freshly opened container or dry it thoroughly before use. Store it under an inert atmosphere (Nitrogen or Argon).

Issue 2: Significant Formation of a High Molecular Weight Impurity

Question: "My crude product contains a significant impurity (10-15%) that I've identified as the N,N'-bis-alkylated product. How can I suppress this side reaction?"

Answer: This is the most common impurity in this synthesis. It arises when a second molecule of 3-(chloromethyl)benzoic acid reacts with the remaining secondary amine of the desired product. The formation of this dimer is governed by the relative concentrations of piperazine and the desired mono-alkylated product.

Side_Reaction start 3-(chloromethyl)benzoic acid + Piperazine product Desired Product (Mono-alkylated) start->product Main Reaction (Favored by excess Piperazine) impurity Dimer Impurity (Di-alkylated) start->impurity product->impurity Side Reaction (Reacts with another starting molecule)

Caption: Competing reaction pathways leading to desired product vs. dimer impurity.

The key to minimizing this impurity is to maintain a high molar excess of piperazine throughout the reaction.

  • Stoichiometry Control: Using a small excess (e.g., 1.5-2 equivalents) of piperazine is insufficient for complete suppression. A larger excess is required to ensure the electrophile (3-(chloromethyl)benzoic acid) is more likely to encounter a molecule of piperazine than a molecule of the mono-alkylated product.

  • Controlled Addition: Instead of adding all the 3-(chloromethyl)benzoic acid at once, add it slowly as a solution to the heated mixture of piperazine and base. This "inverse addition" technique keeps the concentration of the electrophile low at all times, further favoring the reaction with the highly concentrated piperazine.

Table 1: Effect of Piperazine Stoichiometry on Impurity Profile

Molar Equivalents of Piperazine (vs. 3-(chloromethyl)benzoic acid)Typical Dimer Impurity Level (by HPLC area %)
1.515 - 25%
3.05 - 10%
5.0< 2%

Note: These values are illustrative and can vary based on reaction conditions.

Issue 3: Low Isolated Yield After Work-up

Question: "My reaction conversion was >98%, but I lost almost half of my product during the aqueous work-up and isolation. Where did it go?"

Answer: This problem almost always points to incorrect pH control during the isolation phase. The product, 3-(Piperazin-1-ylmethyl)benzoic acid, is an amphoteric compound, meaning it has both acidic (carboxylic acid) and basic (piperazine) functional groups. Its solubility in water is highly dependent on the pH.

  • Understanding the Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the molecule will exist predominantly as a zwitterion with minimal net charge. This is the point of its lowest aqueous solubility .

    • At low pH (<3): The piperazine moiety is fully protonated (cationic), making the molecule highly soluble in water as a hydrochloride salt.

    • At high pH (>10): The carboxylic acid is fully deprotonated (anionic), making the molecule highly soluble as a sodium or potassium salt.

  • The Isolation Procedure: To maximize yield, you must carefully adjust the pH of the aqueous solution to the isoelectric point to precipitate the product. Overshooting the pH in either direction will cause a significant portion of your product to remain dissolved.[4]

    • Step-by-Step Solution:

      • After the reaction, perform an initial extraction to remove non-polar impurities. For example, dilute the reaction mixture with water and an organic solvent like toluene or methyl tert-butyl ether (MTBE) and adjust the pH to >12 with NaOH to deprotonate the carboxylic acid and keep the product in the aqueous layer.[4]

      • Separate the aqueous layer and slowly add acid (e.g., 3M HCl) with vigorous stirring.

      • Monitor the pH closely. The product will begin to precipitate as you approach the pI (typically in the range of pH 6-8).

      • Continue adding acid dropwise to maximize precipitation. Stop at the point of maximum solid formation.

      • Age the slurry for a period (e.g., 1-2 hours) to allow crystallization to complete, then filter and wash the cake with water and a non-polar solvent to aid drying.

Scale-Up Frequently Asked questions (FAQs)

Q1: What is the best way to manage the exotherm of this reaction during a 100 L scale synthesis?

A1: The alkylation is exothermic and must be controlled.[4] The primary method for control is the slow, subsurface addition of the 3-(chloromethyl)benzoic acid solution into the reactor containing the piperazine mixture. This ensures rapid dispersion and allows the reactor's cooling jacket to remove the heat as it is generated. A typical addition time for a 100 L scale would be 2-4 hours. Never add the entire amount of the electrophile at once on a large scale.

Q2: My product is difficult to filter. What can I do to improve the crystal morphology for better filtration on a large Nutsche filter?

A2: Poor filtration is usually due to very fine, amorphous particles or an oily precipitate. A robust crystallization protocol is essential.

  • Anti-Solvent Addition: Consider precipitating the product not just by pH adjustment, but by adding an anti-solvent. After adjusting the pH to the isoelectric point in water, a slow addition of a water-miscible solvent like isopropanol or acetone can often induce the formation of larger, more easily filterable crystals.

  • Controlled Cooling & Aging: Do not crash-cool the mixture. After precipitation, cool the slurry slowly over several hours and then hold it at the final temperature (e.g., 0-5°C) for an extended period (4-12 hours). This "aging" process allows for crystal growth and perfection.

Q3: Are there alternative solvents to consider for scale-up to improve safety and handling?

A3: While solvents like methanol and water are common in lab procedures, for scale-up, you might consider alternatives based on safety and ease of removal.[2]

  • Toluene or 2-Methyltetrahydrofuran (2-MeTHF): These are excellent choices for the reaction itself. They have higher boiling points, are less flammable than some ethers, and are not water-miscible, which can simplify the initial work-up.

  • Isopropanol (IPA) / Water Mixtures: Often used for crystallization. IPA is relatively non-toxic and can help produce a good crystalline solid. The final product can be washed with cold IPA to remove water and aid in drying.

Q4: How should I purify the starting material, 3-(chloromethyl)benzoic acid, before use in a large-scale campaign?

A4: The quality of your starting material is paramount. The primary impurity in 3-(chloromethyl)benzoic acid is often the corresponding di-chlorinated species or residual starting material from its synthesis.[5] A simple recrystallization from a suitable solvent system (e.g., toluene/hexanes) is often sufficient to achieve >99% purity. Always run a full analytical characterization (¹H NMR, HPLC) on the starting material before committing it to a large-scale reaction.

Detailed Experimental Protocol (Illustrative 1 kg Scale)

This protocol is a starting point and should be optimized for your specific equipment and safety procedures.

Equipment: 20 L jacketed glass reactor with overhead stirring, internal temperature probe, condenser, and addition funnel.

Reagents:

  • Piperazine, anhydrous (2.2 kg, 25.5 mol, 5.0 eq)

  • Potassium Carbonate, anhydrous, granular (1.4 kg, 10.1 mol, 2.0 eq)

  • Toluene (10 L)

  • 3-(chloromethyl)benzoic acid (1.0 kg, 5.1 mol, 1.0 eq)

  • Deionized Water

  • Hydrochloric Acid (3M)

  • Isopropanol

Procedure:

  • Reactor Setup: Charge the reactor with toluene (5 L), anhydrous piperazine (2.2 kg), and potassium carbonate (1.4 kg) under a nitrogen atmosphere.

  • Heating: Begin stirring and heat the reactor contents to 80°C.

  • Reagent Solution: In a separate container, dissolve 3-(chloromethyl)benzoic acid (1.0 kg) in toluene (5 L). Gentle warming may be required.

  • Controlled Addition: Slowly add the 3-(chloromethyl)benzoic acid solution to the reactor over 3-4 hours, maintaining the internal temperature between 80-85°C.

  • Reaction: After the addition is complete, maintain the reaction at 80°C for an additional 4-6 hours, or until HPLC analysis shows <1% of the starting material remaining.

  • Cooling & Quench: Cool the reaction mixture to 20-25°C. Slowly add deionized water (10 L) to dissolve the salts.

  • Work-up: Stir for 30 minutes, then stop the agitator and allow the layers to separate. Remove the lower aqueous layer.

  • Precipitation: To the aqueous layer, slowly add 3M HCl with vigorous stirring. Monitor the pH. The product will begin to precipitate around pH 8. Continue adding acid until the pH is ~7.0 for maximum precipitation.

  • Crystallization & Aging: Cool the slurry to 0-5°C and age for at least 4 hours with slow stirring.

  • Isolation: Filter the product using a Nutsche filter. Wash the cake sequentially with cold deionized water (2 x 2 L) and cold isopropanol (1 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

References

  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine . PrepChem.com. [Link]

  • US20150018368A1 - Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.
  • US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles.
  • CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 . National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast . ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . National Center for Biotechnology Information. [Link]

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Technical Support Center: Purification of Polar Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the purification of polar benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of these valuable compounds. The inherent polarity imparted by the carboxylic acid group, often augmented by other hydrophilic substituents (e.g., -OH, -NH2), presents unique purification challenges. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges and strategic approaches to purifying polar benzoic acid derivatives.

Q1: Why are polar benzoic acid derivatives notoriously difficult to purify?

A1: The difficulty stems from a combination of their physicochemical properties:

  • High Polarity: The primary challenge is their high polarity. This leads to very strong interactions with polar stationary phases like silica gel, often resulting in poor elution, significant peak tailing, or even irreversible binding in normal-phase chromatography.[1][2][3]

  • Aqueous Solubility: Many polar derivatives have significant solubility in water, especially at neutral or basic pH where they form carboxylate salts. This can complicate purification by recrystallization from aqueous systems and lead to losses during liquid-liquid extractions.[4][5][6]

  • Similar Impurity Profiles: Syntheses often result in impurities with polarities and solubilities very similar to the target compound.[7] Common culprits include unreacted polar starting materials or by-products like poly-carboxylated or hydroxylated aromatic species, which are difficult to separate using standard methods.[7][8]

  • Acidity: The carboxylic acid group can interact in complex ways. On standard silica gel (which is slightly acidic), it can lead to peak tailing. In reverse-phase systems, pH control is critical to maintain a consistent protonation state for reproducible retention times.

Q2: What are the most common impurities I should anticipate when working with benzoic acid derivatives?

A2: The nature of impurities is highly dependent on the synthetic route. However, some common classes include:

  • Unreacted Starting Materials: Often, the starting materials for derivatization are themselves polar and may have similar chromatographic behavior.

  • By-products of Oxidation: If the benzoic acid was formed by oxidation of a toluene derivative, impurities can include partially oxidized species like the corresponding benzaldehyde or benzyl alcohol.[7]

  • Related Acidic Compounds: In syntheses starting from phthalic anhydrides or naphthalene, contamination with phthalic acids or their derivatives is common and can be difficult to remove due to similar acidic properties.[8]

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction mixture can co-purify with the product.

Q3: How do I select the best initial purification strategy for a new polar benzoic acid derivative?

A3: The choice depends on the scale of your experiment and the nature of the impurities. A logical decision-making process is essential.

G start Crude Product (Polar Benzoic Acid Derivative) is_solid Is the product a solid at room temperature? start->is_solid is_major_impurity_non_acidic Are major impurities non-acidic? is_solid->is_major_impurity_non_acidic Yes column Use Column Chromatography is_solid->column No (Oil/Liquid) is_thermally_stable Is the compound thermally stable? is_major_impurity_non_acidic->is_thermally_stable No extraction Perform Acid-Base Extraction is_major_impurity_non_acidic->extraction Yes recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->column No chromatography Difficult Separation? (TLC shows close spots) chromatography->column No prep_hplc Use Preparative HPLC chromatography->prep_hplc Yes recrystallization->chromatography Purity still low extraction->chromatography Purity still low

Caption: Decision tree for selecting an initial purification strategy.

  • Acid-Base Extraction: If your primary impurities are neutral or basic, an acid-base extraction is an excellent and scalable first step to significantly enrich your product.

  • Recrystallization: If your product is a solid and you can identify a suitable solvent system where the solubility of the product and impurities differ significantly with temperature, recrystallization is a powerful and cost-effective technique for achieving high purity.[9][10]

  • Column Chromatography: For complex mixtures or when recrystallization fails, column chromatography is the most versatile tool. For highly polar compounds, you may need to start with reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[1][3]

II. Troubleshooting Guide by Purification Technique

Recrystallization Issues
Q: My polar benzoic acid derivative won't form crystals; it just "oils out" of the solution. What is happening and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid.[11] This is common with compounds that have melting points lower than the boiling point of the recrystallization solvent.

Causality & Solution Workflow:

G start Compound 'Oils Out' During Cooling cause1 Cause: Solvent boiling point > Compound melting point start->cause1 cause2 Cause: Solution is too supersaturated start->cause2 solution1 1. Lower the solvent polarity. Add a less polar co-solvent (e.g., hexane to ethyl acetate). cause1->solution1 Action solution3 3. Add more of the primary solvent to reduce saturation. cause2->solution3 Action solution2 2. Re-heat the solution until homogeneous. solution1->solution2 solution4 4. Cool much more slowly. Insulate the flask. solution2->solution4 solution3->solution2 solution5 5. Scratch the flask or add seed crystals at a lower temp. solution4->solution5

Caption: Troubleshooting workflow for when a compound "oils out".

  • Step 1: Re-heat the Solution: Heat the mixture until the oil redissolves completely.

  • Step 2: Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Step 3: Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or cotton can promote the formation of an ordered crystal lattice instead of an amorphous oil.

  • Step 4: Induce Crystallization: At a temperature well below the solvent's boiling point, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Step 5: Change Solvent System: If the problem persists, choose a solvent or solvent mixture with a lower boiling point.

Column Chromatography (Normal Phase) Issues
Q: My compound is streaking badly (tailing) on my silica gel column. How can I get sharp, well-defined bands?

A: Tailing is a classic sign of undesirable secondary interactions between your acidic compound and the stationary phase. The carboxylic acid group can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface, or it can deprotonate and bind ionically, leading to a slow, heterogeneous release from the column.

Solutions:

  • Acidify the Mobile Phase: This is the most effective solution. Adding a small amount of a volatile acid (e.g., 0.5-2% acetic acid or formic acid) to your eluent system will create an acidic environment.[1] According to Le Châtelier's principle, this suppresses the deprotonation of your benzoic acid derivative (R-COOH ⇌ R-COO⁻ + H⁺), ensuring it remains in its less polar, neutral form. This minimizes ionic interactions and leads to sharper peaks.

  • Use a More Polar Eluent: Sometimes, the chosen solvent system is simply not polar enough to effectively compete with the silica for your compound. Gradually increasing the percentage of the polar solvent (e.g., methanol or ethanol) can improve elution.[12]

  • Deactivate the Silica: If your compound is sensitive to acid, you can instead deactivate the silica by pre-treating it with a base like triethylamine.[1] However, this is less common for acidic compounds and is more applicable to purifying basic molecules.

Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are my alternatives?

A: Silica gel is acidic and can catalyze degradation of sensitive compounds.[2]

Confirmation (The 2D TLC Test):

  • Spot your crude material on a TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate, let it dry completely, and then turn it 90 degrees.

  • Run the plate again in the same solvent system.

  • Interpretation: If your compound is stable, you will see all spots lying on the diagonal. If new spots appear that are not on the diagonal, it indicates that your compound degraded while in contact with the silica on the plate.

Alternative Stationary Phases:

If instability is confirmed, switch to a more inert stationary phase.[1]

Stationary PhaseTypeBest For
Alumina (Neutral or Basic) PolarGood for separating compounds that are sensitive to acid. Basic alumina is effective for removing acidic impurities.
Florisil® Polar (Magnesium Silicate)Less acidic than silica. Good for separating less polar compounds.
C18-Bonded Silica (Reverse-Phase) Non-polarExcellent for highly polar compounds. Elution is with polar solvents like water/acetonitrile or water/methanol.[1]
Diol/Cyano-Bonded Silica Intermediate PolarityOffer different selectivity compared to silica and are less acidic.
Preparative HPLC (Reverse-Phase) Issues
Q: My peaks are broad and show poor resolution in reverse-phase HPLC. How can I improve the separation?

A: Broad peaks in reverse-phase HPLC of acidic compounds are often related to pH control and secondary interactions.

Optimization Strategies:

  • Control the Mobile Phase pH: The most critical factor is to use a buffered mobile phase. For a benzoic acid derivative (a weak acid), setting the pH at least 1.5-2 units below its pKa ensures it is fully protonated and behaves as a single, neutral species.[13] A common choice is a water/acetonitrile mobile phase buffered with 0.1% trifluoroacetic acid (TFA) or formic acid.[14]

  • Optimize the Gradient: If you are running an isocratic method (constant solvent composition), switch to a gradient method. Start with a higher percentage of the aqueous phase and gradually increase the organic phase. This will sharpen the peaks of later-eluting compounds.

  • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

  • Try a Different Column: Not all C18 columns are the same. A column with a different end-capping or base silica may offer different selectivity. For very polar compounds, a C18 column designed for aqueous mobile phases ("AQ" type) or a different stationary phase like Phenyl-Hexyl may provide better retention and peak shape.

III. Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of a Polar Benzoic Acid Derivative (e.g., 4-Hydroxybenzoic Acid)

This protocol addresses the common issue of high water solubility by using a mixed-solvent system to control polarity and induce crystallization.

  • Solvent Selection: Start by identifying a "good" solvent in which the compound is very soluble (e.g., ethanol) and a "poor" solvent in which it is sparingly soluble (e.g., water or hexane). Water is often a good choice for the "poor" solvent with polar derivatives.[4]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the "good" solvent (ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).

  • Clarification: Add 1-2 drops of the "good" solvent (ethanol) back into the hot solution to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Bulk Purity Enhancement

This technique is exceptionally effective for separating acidic benzoic acid derivatives from neutral or basic impurities.

G start 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) extract 2. Extract with Aqueous Base (e.g., sat. NaHCO3 soln) start->extract separate 3. Separate Layers extract->separate organic_layer Organic Layer: Contains Neutral & Basic Impurities separate->organic_layer Discard aqueous_layer Aqueous Layer: Contains Deprotonated Product (R-COO- Na+) separate->aqueous_layer Keep acidify 4. Cool Aqueous Layer in Ice and Acidify with conc. HCl (until pH ~2) aqueous_layer->acidify precipitate 5. Product Precipitates Out (R-COOH) acidify->precipitate filtrate 6. Collect by Vacuum Filtration precipitate->filtrate

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract it two or three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The basic NaHCO₃ deprotonates the acidic benzoic acid derivative, forming a water-soluble sodium salt. Neutral and basic impurities remain in the organic layer.[11]

  • Separation: Combine the aqueous layers. The organic layer containing impurities can be discarded.

  • Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ≈ 2, check with pH paper).

    • Causality: Re-protonation of the carboxylate salt renders the compound neutral and significantly less soluble in water, causing it to precipitate.

  • Isolation: Collect the precipitated pure product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

IV. Data Tables for Reference

Table 1: Eluting Strength of Common Chromatography Solvents

This table helps in selecting a mobile phase for normal-phase column chromatography. Eluting strength increases with polarity.

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile (ACN)5.8
Ethanol4.3
Methanol5.1
Water10.2

Data adapted from standard organic chemistry resources.[12]

Table 2: Solubility of Benzoic Acid in Various Solvents

This data for the parent compound, benzoic acid, serves as a useful starting point for estimating the solubility of its derivatives.

SolventTemperature (°C)Solubility (g / 100 g solvent)
Water250.34
Water1005.63
Ethanol2355.9
Methanol2371.5
Acetone2054.2
Dichloromethane25High

Data compiled from multiple sources.[4][6][15][16]

V. References

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • (n.d.). The Recrystallization of Benzoic Acid. Source URL not available.

  • ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • (n.d.). Recrystallization of Benzoic Acid. Source URL not available.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of.... Retrieved from

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives - US1686913A. Retrieved from

  • PubMed. (2021). Benzoic acid-modified monolithic column for separation of hydrophilic compounds by capillary electrochromatography with high content of water in mobile phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • (2015). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. Source URL not available.

  • OSTI.GOV. (2010). Method for removing impurities from an impurity-containing fluid stream (Patent). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). Increasing amounts of benzoic acid injected in a pH 2 aqueous mobile.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Source URL not available.

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Selection for 3-(Piperazin-1-ylmethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid. We will explore the nuances of the two primary catalytic routes—Palladium-catalyzed Buchwald-Hartwig amination and direct Reductive Amination—providing detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs): Strategic Synthesis Planning

Q1: What are the primary catalytic routes for synthesizing 3-(Piperazin-1-ylmethyl)benzoic acid, and how do I choose the best one?

A1: The selection of a synthetic route is dictated by starting material availability, cost, scale, and functional group tolerance. The two most effective catalytic methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (or sulfonate) and piperazine.[1][2] It is exceptionally versatile and is often the method of choice for medicinal chemistry applications due to its broad substrate scope.[3]

  • Reductive Amination: This method involves the reaction of a carbonyl compound (3-formylbenzoic acid) with piperazine to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[4][5] This is a powerful, often high-yielding method, particularly valued for its operational simplicity.[4]

The choice between these routes can be visualized in the following decision workflow:

Synthesis_Decision_Workflow start Start: Synthesize 3-(Piperazin-1-ylmethyl)benzoic acid sm_avail What is your primary starting material? start->sm_avail route_bh Pursue Buchwald-Hartwig Amination sm_avail->route_bh 3-Halobenzoic Acid (or ester) route_ra Pursue Reductive Amination sm_avail->route_ra 3-Formylbenzoic Acid (or ester) considerations_bh Key Considerations: - Pd Precursor - Ligand Selection - Base Choice - Solvent System route_bh->considerations_bh Proceed to Catalyst Optimization considerations_ra Key Considerations: - Reducing Agent - pH Control - Solvent System route_ra->considerations_ra Proceed to Reductant Selection Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_0 Pd(0) Species cluster_1 Pd(II) Species pd0 L-Pd(0) pd_ox Ar-Pd(II)-X (L) pd0->pd_ox Oxidative Addition (Ar-X) pd_amine [Ar-Pd(II)-NHR'R'']+ (L) pd_ox->pd_amine Amine Coordination (HNR'R'') pd_amido Ar-Pd(II)-NR'R'' (L) pd_amine->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination (Product Ar-NR'R'' forms) Reductive_Amination_Mechanism Reductive Amination Mechanism reactants 3-Formylbenzoic Acid + Piperazine carbinolamine Carbinolamine Intermediate reactants->carbinolamine Nucleophilic Attack iminium Iminium Ion carbinolamine->iminium Dehydration (-H₂O) (often acid-catalyzed) product 3-(Piperazin-1-ylmethyl)benzoic acid iminium->product Reduction [Reducing Agent]

Caption: General mechanism of reductive amination.

FAQs: Reductant and Condition Selection

Q5: Which reducing agent is best for this reaction? I've seen NaBH(OAc)₃, NaBH₃CN, and H₂/Pd used.

A5: The choice of reductant is critical for success and depends on factors like pH sensitivity, safety, and scale.

Reducing Agent Key Characteristics Advantages / Disadvantages Citation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective. Reacts faster with iminium ions than with carbonyls.Adv: No need for strict pH control; can be done in one pot. Often gives high yields. Disadv: Stoichiometric, generates acetate waste.
Sodium Cyanoborohydride (NaBH₃CN) Effective at acidic pH (required for iminium ion stability).Adv: Stable in protic solvents. Disadv: Highly toxic (potential for HCN gas release at low pH); requires careful pH monitoring.
Catalytic Hydrogenation (H₂/Catalyst) Uses a heterogeneous catalyst (e.g., Pd/C, PtO₂) and hydrogen gas.Adv: "Green" method with high atom economy; catalyst can be recycled. Disadv: Requires specialized pressure equipment; may reduce other functional groups.

For laboratory scale, Sodium Triacetoxyborohydride is often the preferred choice due to its high efficiency, selectivity, and operational simplicity.

[4]#### Troubleshooting Guide: Reductive Amination Reactions

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting Aldehyde Remains) 1. Inefficient iminium ion formation. 2. Deactivated reducing agent.1. Add a catalytic amount of acetic acid to facilitate dehydration to the iminium ion. 2. Use a fresh bottle of the reducing agent; borohydrides can degrade with moisture.
Amine Byproducts (e.g., from over-alkylation) 1. Incorrect stoichiometry.1. Ensure the aldehyde is the limiting reagent. Use a slight excess of piperazine.
Formation of Alcohol Byproduct (from aldehyde reduction) 1. The reducing agent is reducing the starting aldehyde faster than the iminium ion.1. This is common with powerful reductants like NaBH₄. Switch to a more selective agent like NaBH(OAc)₃, which is specifically tailored for reductive aminations.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of Methyl 3-bromobenzoate

This protocol is a representative procedure and should be optimized for specific laboratory conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and anhydrous piperazine (1.5 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene via syringe. Stir for 10 minutes. Add methyl 3-bromobenzoate (1.0 equiv) followed by finely ground, anhydrous K₃PO₄ (2.2 equiv).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). 6[6]. Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography.

  • Hydrolysis: The final acid product is obtained by standard ester hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture).

Protocol 2: Reductive Amination of 3-Formylbenzoic Acid

This protocol is adapted from established procedures for direct reductive alkylation.

[4]1. Reaction Setup: To a round-bottom flask, add 3-formylbenzoic acid (1.0 equiv) and piperazine (1.2 equiv) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane). 2. Stirring: Stir the suspension at room temperature for 30-60 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step. 3. Reductant Addition: Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions over 15-20 minutes. The reaction may be mildly exothermic. 4. Reaction: Stir the reaction at room temperature. 5. Monitoring: Monitor the reaction to completion by TLC or LC-MS (typically 4-12 hours). 6[6]. Workup: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. 7. Purification: Separate the layers (if using an immiscible solvent) or extract the aqueous phase with a suitable organic solvent. The pH of the aqueous layer may need adjustment to precipitate the product, which can then be isolated by filtration. F[7]urther purification can be achieved by recrystallization.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013). Google Patents.
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Validation & Comparative

A Comparative Guide to the Biological Activity of 3- vs. 4-Substituted Piperazine Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Position in Drug Design

In medicinal chemistry, the piperazine and benzoic acid moieties are each considered "privileged scaffolds."[1][2][3] Their structural versatility and favorable physicochemical properties have cemented their roles as foundational components in a vast array of therapeutic agents.[4] The combination of these two scaffolds creates a molecular framework ripe for generating compounds with diverse biological activities. However, the true pharmacological outcome is not merely a sum of its parts; it is exquisitely sensitive to the precise three-dimensional arrangement of those parts.

A critical, yet often subtle, design choice is the substitution pattern on the aromatic ring. Shifting the piperazine substituent on the benzoic acid from the 4-position (para) to the 3-position (meta) can dramatically alter a molecule's shape, electronic profile, and ultimately, its interaction with biological targets.[5][6] This guide provides a comparative analysis of 3- versus 4-substituted piperazine benzoic acids, exploring how this isomeric difference dictates biological activity and offering a structure-activity relationship (SAR) framework for rational drug design.

The Fundamental Structural & Physicochemical Distinction

The core difference between these two isomers lies in the spatial vector between the ionizable carboxylic acid group and the basic piperazine ring. This geometric distinction has profound implications for the molecule's properties.

  • 4-Substituted (Para) Isomers: These molecules possess a linear geometry. The piperazine and carboxylic acid groups are positioned 180° apart, creating a more symmetrical, rod-like shape. This linearity can be ideal for spanning binding sites in certain enzymes or receptors.

  • 3-Substituted (Meta) Isomers: These molecules have an angular or "bent" geometry, with a 120° relationship between the two key functional groups. This creates a distinct shape that may be required for fitting into different, less linear binding pockets.

This positional change directly influences the molecule's electronic properties, lipophilicity, and polar surface area, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4][5]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_comp Prepare Serial Dilutions of 3- & 4- Isomers plate Pipette into 96-well Plate: - Controls (Total, NSB) - Test Compounds prep_comp->plate prep_ligand Prepare Radioligand ([³H]-Spiperone) add_ligand Add Radioligand to All Wells prep_ligand->add_ligand prep_mem Prepare Receptor Membranes (D2) add_mem Add Membranes to Initiate Binding prep_mem->add_mem plate->add_ligand add_ligand->add_mem incubate Incubate 90 min (Reach Equilibrium) add_mem->incubate harvest Rapid Filtration (Separate Bound/Unbound) incubate->harvest count Scintillation Counting (Quantify CPM) harvest->count analyze Calculate IC₅₀ & Ki (Cheng-Prusoff) count->analyze compare Compare Ki Values: 3-Isomer vs. 4-Isomer analyze->compare

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The choice between a 3- and 4-substituted piperazine benzoic acid is a fundamental decision in the drug design process. It is not a trivial substitution but a strategic choice that defines the molecule's core geometry and its potential to interact with specific biological targets. The 4-substituted isomers offer a linear, symmetrical scaffold, while the 3-substituted isomers provide an angular, bent framework. Evidence from anticancer, antimicrobial, and CNS-active compound series indicates that both scaffolds are pharmacologically productive, but their utility is target-dependent. For drug development professionals, the key takeaway is that these isomers should be considered distinct molecular entities. Direct, head-to-head evaluation using robust, self-validating assays, such as the receptor binding protocol detailed here, is the only reliable method to determine which positional isomer holds greater promise for a given therapeutic application.

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A Technical Guide to Piperazine-Based Linkers: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse linker chemistries available, piperazine-based linkers have emerged as a versatile and highly valuable class. Their semi-rigid structure, coupled with the unique physicochemical properties of the piperazine ring, offers a powerful tool for medicinal chemists to fine-tune the performance of these complex therapeutic agents.[1][2]

This guide provides an in-depth comparison of the efficacy of different piperazine-based linkers, supported by experimental data and detailed protocols. We will explore how structural modifications to the piperazine core can profoundly impact the biological activity of the resulting conjugate, offering researchers and drug developers a rational framework for linker design and selection.

The Strategic Advantage of the Piperazine Moiety

The piperazine ring is more than a simple spacer. Its chair conformation imparts a degree of rigidity that can pre-organize the connected ligands for optimal interaction with their biological targets, reducing the entropic penalty upon binding.[] Furthermore, the two nitrogen atoms of the piperazine ring provide key functionalities:

  • Modulation of Physicochemical Properties: The basicity (pKa) of the piperazine nitrogens can be finely tuned by the surrounding chemical environment.[4][5] This allows for the optimization of solubility, cell permeability, and metabolic stability.[2][6] For instance, the protonation of a piperazine nitrogen in the acidic environment of the endosome can enhance solubility and facilitate endosomal escape, a critical step for the intracellular delivery of payloads.[]

  • Versatile Attachment Points: The diamine nature of piperazine offers multiple points for chemical modification and attachment of other linker components or the payload itself, enabling the construction of diverse linker architectures.

This guide will delve into how these features translate into tangible differences in efficacy by examining key structural variations of piperazine-based linkers.

Comparative Analysis of Piperazine-Based Linker Architectures

The efficacy of a piperazine-based linker is not determined by the piperazine ring in isolation, but by its interplay with adjacent chemical moieties. Here, we compare several key classes of piperazine-based linkers.

N-Substituted Piperazine Linkers

The substitution pattern on the piperazine nitrogens has a profound impact on the linker's properties and, consequently, the conjugate's efficacy.

  • N-Acyl Piperazines: Acylation of one of the piperazine nitrogens, for instance, through an amide bond, significantly reduces its basicity.[6] This can be a deliberate design choice to modulate the overall charge of the molecule at physiological pH, which can influence cell permeability and pharmacokinetic behavior. However, this reduction in basicity may also diminish the pH-dependent solubility enhancement in acidic organelles.[5]

  • N-Alkyl Piperazines: In contrast, alkylation of the piperazine nitrogens generally maintains or slightly modulates their basicity. The nature of the alkyl substituent can be varied to introduce additional properties. For example, incorporating a polyethylene glycol (PEG) chain can enhance hydrophilicity and improve the pharmacokinetic profile of the conjugate.[]

Table 1: Impact of N-Substitution on Piperazine pKa and PROTAC Properties

Linker TypeN-SubstitutionKey FeatureImpact on Piperazine pKaConsequence for PROTACsReference
Amide-LinkedAcetyl groupElectron-withdrawingDecreases pKa significantlyReduced pH-dependent solubility, may improve metabolic stability[4][6]
Alkyl-LinkedMethyl groupElectron-donatingMaintains basicityRetains pH-dependent solubility, may be susceptible to N-dealkylation[4]
Triazole-LinkedTriazole ringElectron-withdrawingDrastically decreases pKaShould be avoided if protonation-driven solubility is desired[5]
Alkyl-Piperazine-AlkylFlanked by alkyl chainsInsulated from withdrawing groupsMaximizes basicityHigh percentage of protonation at physiological pH, enhancing solubility[2]
Piperazine-Hybrid Linkers

Piperazine is often incorporated into more complex linker structures to combine its advantages with those of other linker technologies.

  • Piperazine-PEG Hybrids: These linkers combine the semi-rigidity and pH-sensitivity of piperazine with the flexibility and hydrophilicity of PEG chains. This combination can be particularly effective in optimizing the solubility and pharmacokinetic profile of highly hydrophobic payloads. A case study on BRD4 degraders demonstrated that replacing a triazole-only linker with a piperazine-PEG hybrid rescued the compound from precipitation in whole blood and significantly improved its cellular efficacy (DC50).[]

  • Cleavable Piperazine-Based Linkers: For applications like ADCs, where payload release at the target site is essential, piperazine can be incorporated into cleavable linker designs.[7][8][9] For example, a piperazine moiety can be positioned adjacent to an enzyme-cleavable peptide sequence or a pH-sensitive hydrazone bond. The piperazine's structural and physicochemical properties can influence the accessibility of the cleavage site to enzymes or its proximity to the acidic environment of the lysosome.

Experimental Workflows for Efficacy Evaluation

The comparative assessment of different piperazine-based linkers relies on a series of well-defined experimental workflows. Here, we provide detailed protocols for key assays.

Workflow for ADC Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, and its accurate determination is essential for structure-efficacy relationship studies. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.[10][11][12]

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis s1 Prepare mobile phases: A: High salt buffer B: Low salt buffer s2 Dilute ADC sample in Mobile Phase A h1 Equilibrate HIC column with Mobile Phase A s2->h1 h2 Inject diluted ADC sample h1->h2 h3 Elute with a linear gradient from 100% A to 100% B h2->h3 h4 Monitor absorbance at 280 nm h3->h4 d1 Integrate peak areas for each DAR species (D0, D2, D4, etc.) h4->d1 d2 Calculate weighted average DAR d1->d2

Caption: Workflow for DAR determination by HIC-HPLC.

Detailed Protocol for DAR Determination by HIC-HPLC:

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR column (or equivalent).

    • Flow Rate: 0.8 mL/min.

    • Gradient: 0-100% B over 20 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each species * Number of drugs for that species)) / (Σ (Peak Area of all species))

Workflow for In Vitro Cytotoxicity Assessment

The in vitro potency of an ADC is typically evaluated using a cytotoxicity assay on target-expressing cancer cell lines. The MTS or MTT assay is a common colorimetric method for this purpose.[13][14][15][16]

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment ADC Treatment cluster_assay MTS Assay cluster_analysis Data Analysis c1 Seed cancer cells in a 96-well plate c2 Incubate for 24 hours to allow attachment t1 Prepare serial dilutions of the ADC c2->t1 t2 Add ADC dilutions to the cells t1->t2 t3 Incubate for 72-96 hours t2->t3 a1 Add MTS reagent to each well t3->a1 a2 Incubate for 1-4 hours a1->a2 a3 Measure absorbance at 490 nm a2->a3 an1 Calculate cell viability relative to untreated controls a3->an1 an2 Plot dose-response curve and determine IC50 value an1->an2 InVivo_Efficacy_Workflow cluster_model Xenograft Model Establishment cluster_dosing Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis m1 Implant human cancer cells subcutaneously into immunocompromised mice m2 Allow tumors to grow to a predetermined size (e.g., 100-200 mm³) d1 Randomize mice into treatment and control groups m2->d1 d2 Administer ADC and controls (e.g., vehicle, unconjugated antibody) intravenously d1->d2 mo1 Measure tumor volume and body weight 2-3 times per week d2->mo1 mo2 Continue treatment for a specified duration or until tumors reach a defined endpoint mo1->mo2 an1 Plot mean tumor volume vs. time for each group mo2->an1 an2 Calculate tumor growth inhibition (TGI) an1->an2

Caption: Workflow for in vivo efficacy study in a xenograft model.

Detailed Protocol for In Vivo Efficacy Study:

  • Model Establishment: Subcutaneously implant 5 x 10^6 to 10 x 10^6 human cancer cells (e.g., NCI-N87 for a HER2-targeting ADC) into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment: Administer the ADCs and control articles (e.g., vehicle, unconjugated antibody) via intravenous injection at a specified dose and schedule (e.g., once weekly for 3 weeks).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a specified size (e.g., 2000 mm³). Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion

The piperazine moiety is a powerful and versatile component in the design of linkers for targeted therapeutics. As this guide has demonstrated, subtle modifications to the piperazine core and its surrounding chemical architecture can lead to significant differences in the physicochemical properties and, ultimately, the in vivo efficacy of ADCs and PROTACs. The choice of N-substitution and the integration of piperazine with other linker elements like PEG chains or cleavable motifs provide a rich toolbox for medicinal chemists to optimize drug delivery and therapeutic outcome.

The experimental workflows detailed herein provide a robust framework for the systematic evaluation and comparison of different piperazine-based linkers. By employing these self-validating protocols, researchers can generate the high-quality, reproducible data necessary to establish clear structure-activity relationships and select the most promising linker candidates for clinical development. The continued exploration of novel piperazine-based linker designs, guided by a deep understanding of their chemical biology, will undoubtedly contribute to the next generation of highly effective and safe targeted therapies.

References

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A Comparative Guide to the Structure-Activity Relationship of Positional Isomers of Piperazinyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2] This guide delves into the nuanced yet critical impact of positional isomerism on the biological activity of piperazinyl benzoic acid derivatives. Understanding the structure-activity relationship (SAR) of these isomers is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

While a comprehensive, direct comparison of the free carboxylic acid isomers of piperazinyl benzoic acid is not extensively documented in publicly available literature, invaluable insights can be gleaned from closely related amide derivatives. This guide will focus on a key study that systematically investigates the ortho-, meta-, and para-isomers of a benzamide derivative, providing a concrete foundation for understanding the SAR of this important scaffold. The principles derived from this analysis are broadly applicable to the parent benzoic acid and other related derivatives.

The Critical Influence of Isomeric Position on Receptor Affinity

The spatial arrangement of the piperazinyl and carboxyl (or amide) groups on the benzoic acid ring dramatically influences how the molecule interacts with its biological target. A pivotal study by Kowalski et al. (2023) on the regioisomers of {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide at the serotonin 5-HT1A receptor provides a clear illustration of this principle. The 5-HT1A receptor is a well-established target for anxiolytic, antidepressant, and antipsychotic medications.[3]

The study revealed a distinct hierarchy of binding affinities among the three positional isomers, demonstrating that the placement of the amide group is a critical determinant of biological activity.[3]

Comparative Biological Activity of Benzamide Regioisomers at the 5-HT1A Receptor
Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)
Meta 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy})benzamide7
Ortho 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy})benzamide21
Para 4-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy})benzamide44

Data sourced from Kowalski et al. (2023).[3]

As the data unequivocally shows, the meta-isomer exhibits the highest affinity for the 5-HT1A receptor, being three times more potent than the ortho-isomer and over six times more potent than the para-isomer.[3] This pronounced difference underscores the sensitivity of the receptor's binding pocket to the geometric presentation of the ligand's key pharmacophoric features.

Deciphering the "Why": Mechanistic Insights into Positional Isomer SAR

The observed differences in affinity can be attributed to the unique way each isomer orients itself within the binding site of the G protein-coupled receptor (GPCR). The arylpiperazine moiety is a common pharmacophore that anchors the ligand in the receptor, often through interactions with specific amino acid residues.[1] The position of the benzoic acid's functional group then dictates the accessibility and nature of secondary interactions that can either stabilize or destabilize the ligand-receptor complex.

The "Meta" Advantage: The superior affinity of the meta-isomer suggests that this specific geometry allows for an optimal alignment of the benzamide portion of the molecule with a complementary sub-pocket in the 5-HT1A receptor. This favorable orientation likely facilitates additional, affinity-enhancing interactions, such as hydrogen bonds or hydrophobic contacts, that are less accessible to the ortho and para isomers.

Steric Hindrance in the "Ortho" Position: The reduced affinity of the ortho-isomer, when compared to the meta-isomer, may be a consequence of steric hindrance. The proximity of the substituent to the piperazinyl linkage could impose conformational constraints that prevent the molecule from adopting the most favorable binding pose.

Suboptimal Geometry of the "Para" Isomer: The significantly lower affinity of the para-isomer indicates that its linear geometry may position the benzamide group in a region of the binding pocket that is either sterically or electrostatically unfavorable for strong interactions.

The following diagram illustrates the conceptual relationship between the isomeric position and the potential for optimal receptor interaction.

SAR_Concept cluster_receptor GPCR Binding Pocket cluster_ligands Positional Isomers Receptor Main Binding Site (Arylpiperazine Anchor) Sub-pocket 1 Sub-pocket 2 Meta Meta-Isomer Meta->Receptor:sub1 Optimal Fit (High Affinity) Ortho Ortho-Isomer Ortho->Receptor:main Steric Hindrance? Para Para-Isomer Para->Receptor:sub2 Suboptimal Geometry (Low Affinity)

Caption: Conceptual model of isomer binding in a GPCR pocket.

Experimental Validation: A Methodological Overview

The determination of the structure-activity relationships of these compounds relies on robust and validated experimental assays. A typical workflow for such a study is outlined below.

Experimental Workflow for SAR Determination

Experimental_Workflow Start Design & Synthesize Positional Isomers (Ortho, Meta, Para) Purification Purify & Characterize (NMR, MS, HPLC) Start->Purification Binding_Assay Radioligand Binding Assay (e.g., [3H]-8-OH-DPAT for 5-HT1A) Purification->Binding_Assay Data_Analysis Calculate Ki Values (Affinity Constants) Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization & Further Studies SAR_Analysis->Lead_Optimization

Caption: A general workflow for an SAR-guided drug discovery program.

Key Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol provides a generalized procedure for determining the binding affinity of test compounds to the 5-HT1A receptor, a common method used in the pharmacological evaluation of arylpiperazine derivatives.[4]

Objective: To determine the inhibitory constant (Ki) of the ortho-, meta-, and para-isomers of piperazinyl benzoic acid derivatives for the 5-HT1A receptor.

Materials:

  • Rat frontal cortex homogenates (source of 5-HT1A receptors).

  • [3H]-8-OH-DPAT (radioligand).

  • Serotonin (5-HT) or another high-affinity ligand for determining non-specific binding.

  • Test compounds (ortho-, meta-, and para-isomers) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2 and 0.1% ascorbic acid).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In test tubes, combine the membrane preparation, [3H]-8-OH-DPAT at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled serotonin.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The positional isomerism of the piperazinyl benzoic acid scaffold is a critical determinant of its biological activity. As demonstrated by the case study on the benzamide derivatives targeting the 5-HT1A receptor, the meta-position for the linkage to the piperazine ring appears to be the most favorable for achieving high affinity.[3] This insight provides a valuable guiding principle for the design of new and more potent ligands.

For researchers and drug development professionals, these findings underscore the importance of a systematic exploration of positional isomers in the early stages of lead optimization. The seemingly subtle shift of a functional group on the aromatic ring can have profound consequences for receptor binding and, ultimately, for the therapeutic potential of a compound. Future research should aim to conduct direct comparative studies on the free carboxylic acid isomers to further solidify these SAR trends and explore their activity across a broader range of CNS targets, such as dopamine D2 receptors.[5] Such studies will undoubtedly accelerate the discovery of next-generation therapeutics for a variety of neurological and psychiatric disorders.

References

  • Sukalovic, V., et al. (2005). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles. Bioorganic & Medicinal Chemistry, 13(10), 3427-3436. [Link]

  • Szałkowska, D., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. [Link]

  • van de Waterbeemd, H., et al. (1993). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 36(14), 2015-2023. [Link]

  • El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]

  • Holliday, N. D., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Pharmacology & Translational Science, 2(6), 368-386. [Link]

  • Singh, S., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Zlatović, M. V., et al. (2010). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor. Journal of the Serbian Chemical Society, 75(8), 1125-1134. [Link]

  • Flores, A. E., et al. (2009). Benzoic Acid Derivatives from Piper Species and Their Antiparasitic Activity. Journal of Natural Products, 72(9), 1640-1644. [Link]

  • Kawasaki, A., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(15), 5464-5475. [Link]

  • Michelet, B., et al. (2011). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. European Journal of Organic Chemistry, 2011(30), 6046-6058. [Link]

  • Kowalski, P., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design, 23(8), 5678-5690. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these compounds directly impacts their safety, efficacy, and stability. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of a synthesized batch of 3-(Piperazin-1-ylmethyl)benzoic acid, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

The Synthesis of 3-(Piperazin-1-ylmethyl)benzoic Acid and Its Potential Impurity Profile

A common and practical synthetic route to 3-(Piperazin-1-ylmethyl)benzoic acid involves the nucleophilic substitution of 3-(chloromethyl)benzoic acid with piperazine[1][2][3]. This reaction, while generally efficient, can lead to several process-related impurities that must be identified and quantified.

Hypothetical Synthesis Scheme:

3-(chloromethyl)benzoic acid 3-(chloromethyl)benzoic acid 3-(Piperazin-1-ylmethyl)benzoic acid 3-(Piperazin-1-ylmethyl)benzoic acid 3-(chloromethyl)benzoic acid->3-(Piperazin-1-ylmethyl)benzoic acid Piperazine, Base Impurities Impurities 3-(Piperazin-1-ylmethyl)benzoic acid->Impurities Piperazine Piperazine Piperazine->3-(Piperazin-1-ylmethyl)benzoic acid

Figure 1: A simplified reaction scheme for the synthesis of 3-(Piperazin-1-ylmethyl)benzoic acid.

Potential Impurities:

  • Starting Materials: Unreacted 3-(chloromethyl)benzoic acid and piperazine may be present in the final product.

  • Over-alkylation Product: The secondary amine of the desired product can react with another molecule of 3-(chloromethyl)benzoic acid to form a di-substituted piperazine impurity.

  • Positional Isomers: Impurities from the synthesis of 3-(chloromethyl)benzoic acid could lead to the presence of 2- or 4-(piperazin-1-ylmethyl)benzoic acid.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The choice of analytical techniques must be able to resolve the main compound from these potential impurities and accurately quantify them.

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is essential for a comprehensive purity assessment. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

TechniquePrincipleStrengthsWeaknesses
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High sensitivity, excellent for quantifying impurities, well-established for purity analysis.Requires a reference standard for quantification, method development can be time-consuming.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides structural information, can be used for quantitative analysis without a specific reference standard (qNMR), non-destructive.Lower sensitivity compared to HPLC, may not resolve all impurities.
MS Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS) for enhanced separation and identification.May not be suitable for all compounds, quantification can be complex.
EA Combustion of the sample and quantification of the resulting elemental gases.Provides the elemental composition of the sample, useful for confirming the empirical formula.Does not provide information on impurities with the same elemental composition (isomers), requires a pure sample for accurate results.

Experimental Protocols for Purity Determination

Here, we provide detailed, step-by-step methodologies for each analytical technique, designed to be self-validating and grounded in established practices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (known concentration) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (accurately weighed) Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Figure 2: Workflow for HPLC purity assessment.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a suitable buffer (e.g., ammonium acetate) at a specific pH to ensure good peak shape for the basic piperazine and acidic benzoic acid moieties[4].

  • Standard Solution Preparation: Accurately weigh a reference standard of 3-(Piperazin-1-ylmethyl)benzoic acid and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

  • Sample Solution Preparation: Accurately weigh the synthesized batch of 3-(Piperazin-1-ylmethyl)benzoic acid and dissolve it in the same diluent to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point for this type of molecule[4].

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230-280 nm)[5].

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the main component and all impurities in the sample chromatogram. Calculate the purity by the area percent method. The retention time of the main peak in the sample should match that of the reference standard.

Validation of the HPLC Method: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural confirmation and quantitative purity assessment (qNMR).

cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Weighing Accurately weigh sample and internal standard Dissolution Dissolve in deuterated solvent Weighing->Dissolution Transfer Transfer to NMR tube Dissolution->Transfer Acquisition Acquire 1H NMR spectrum Transfer->Acquisition Integration_nmr Integrate analyte and standard peaks Acquisition->Integration_nmr Calculation_nmr Calculate purity based on integral ratios Integration_nmr->Calculation_nmr

Figure 3: Workflow for qNMR purity assessment.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized 3-(Piperazin-1-ylmethyl)benzoic acid and a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or D2O)[6][7].

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Mass Spectrometry (MS)

Mass spectrometry is primarily used for structural confirmation by determining the molecular weight of the synthesized compound and its fragments. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for impurity identification.

Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of 3-(Piperazin-1-ylmethyl)benzoic acid (C₁₂H₁₆N₂O₂, MW = 220.27 g/mol ). The expected [M+H]⁺ ion would be at m/z 221.13.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the dried and homogenized sample into a tin capsule[4][8].

  • Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector[9][10].

  • Calculation: The instrument software calculates the percentage of C, H, and N in the sample.

Theoretical vs. Expected Results for C₁₂H₁₆N₂O₂:

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)65.4365.03 - 65.83
Hydrogen (H)7.326.92 - 7.72
Nitrogen (N)12.7212.32 - 13.12

A significant deviation from the theoretical values may indicate the presence of impurities or residual solvent.

Conclusion: An Integrated Approach to Purity Assessment

No single technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and robust purity assessment of 3-(Piperazin-1-ylmethyl)benzoic acid requires an integrated approach. HPLC is indispensable for the quantitative determination of impurities. NMR provides orthogonal confirmation of purity and structural verification. Mass spectrometry confirms the molecular weight, and elemental analysis validates the elemental composition. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of their synthesized materials, a critical step in the journey from laboratory to clinic.

References

  • U.S. Patent 6,111,105A, "Processes and intermediates for preparing 3-(1-piperazinyl)
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  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. [Link]

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  • Microwave-Assisted Solvent-Free Synthesis of 3-[(4-Substituted Piperazin-1-yl)alkyl] Imidazo[2,1-b][6][11]benzothiazol-2(3H)-ones as Serotonin3 (5-HT3) Receptor Antagonists | Request PDF - ResearchGate. [Link]

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A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 3-(Piperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from a 3-(Piperazin-1-ylmethyl)benzoic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document offers an objective comparison of the potential performance of these novel compounds against established alternatives, supported by detailed experimental protocols and illustrative data.

Introduction: The Promise of the Piperazine Scaffold

The piperazine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its presence can enhance the pharmacological properties of a molecule, and piperazine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The 3-(Piperazin-1-ylmethyl)benzoic acid scaffold offers a versatile platform for the synthesis of new chemical entities with therapeutic potential. By modifying the carboxyl group and the distal nitrogen of the piperazine ring, a diverse library of compounds can be generated for biological screening.

This guide will focus on two key areas of biological evaluation: anticancer and antimicrobial activities, which are common therapeutic targets for piperazine-containing compounds.[1][2][4]

Synthesis of Novel Derivatives

For the purpose of this guide, we will consider a hypothetical series of novel compounds (designated as NC-1, NC-2, and NC-3 ) derived from 3-(Piperazin-1-ylmethyl)benzoic acid. The synthesis would typically involve standard amide bond formation or other coupling reactions to introduce various substituents, aiming to modulate the compound's physicochemical properties and biological activity.

Part 1: Anticancer Activity Evaluation

A primary and crucial step in the evaluation of novel anticancer drug candidates is the assessment of their cytotoxicity against various cancer cell lines.[5][6] This provides essential information about a compound's potential efficacy and its therapeutic window.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of our novel compounds (NC-1, NC-2, and NC-3) was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control for comparison. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay.[7][8]

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of novel compounds and Doxorubicin.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
NC-1 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
NC-2 5.8 ± 0.7 8.1 ± 0.9 7.2 ± 0.6
NC-3 25.1 ± 2.530.4 ± 3.128.3 ± 2.9
Doxorubicin1.2 ± 0.21.8 ± 0.31.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

From the data presented, NC-2 exhibits the most potent anticancer activity across all tested cell lines, with IC50 values in the low micromolar range. While not as potent as the standard drug Doxorubicin, its activity is significant for a novel compound at this stage of evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the positive control (Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Proposed Mechanism of Action: Induction of Apoptosis

Many piperazine-containing anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells.[10] This is a desirable mechanism for an anticancer drug as it is a controlled process that minimizes inflammation. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Novel Compound Novel Compound DNA Damage DNA Damage Novel Compound->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Cytochrome c->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Part 2: Antimicrobial Activity Evaluation

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[2] Piperazine derivatives have demonstrated promising activity against a range of bacterial pathogens.

Comparative Antimicrobial Activity

The antimicrobial efficacy of the novel compounds was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the agar well diffusion method. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control. The diameter of the zone of inhibition was measured to determine the susceptibility of the bacteria to the compounds.

Table 2: Comparative antimicrobial activity (Zone of Inhibition in mm) of novel compounds and Ciprofloxacin.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
NC-1 14 ± 111 ± 1
NC-2 12 ± 19 ± 1
NC-3 18 ± 2 15 ± 1
Ciprofloxacin25 ± 222 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

In this evaluation, NC-3 showed the most significant antimicrobial activity against both bacterial strains. While its efficacy is less than that of Ciprofloxacin, it demonstrates promising broad-spectrum potential for further development.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion assay is a widely used method for screening the antimicrobial activity of new compounds.[11]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile broth.

  • Inoculation of Agar Plates: Evenly spread the bacterial inoculum over the surface of Mueller-Hinton agar plates using a sterile swab.[12]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the novel compounds and the positive control (Ciprofloxacin) at a specific concentration into the wells.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[13]

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well in millimeters.[13] A larger zone of inhibition indicates greater antimicrobial activity.[13]

Experimental Workflow Visualization

agar_well_diffusion A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds and Controls to Wells C->D E Incubate Plates (37°C, 24h) D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the agar well diffusion assay.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial biological evaluation of novel compounds derived from 3-(Piperazin-1-ylmethyl)benzoic acid. The hypothetical data presented for our novel compounds demonstrate the potential for this scaffold to yield derivatives with significant anticancer (NC-2 ) and antimicrobial (NC-3 ) activities.

Further research should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of derivatives to understand how different chemical modifications influence biological activity.

  • Mechanism of Action studies: Elucidating the precise molecular targets and pathways through which the most promising compounds exert their effects.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models.

  • Selectivity testing: Assessing the cytotoxicity of anticancer compounds against non-cancerous cell lines to determine their therapeutic index.

By following a rigorous and comparative evaluation process, the therapeutic potential of novel compounds derived from the 3-(Piperazin-1-ylmethyl)benzoic acid scaffold can be thoroughly investigated, paving the way for the development of new and effective drugs.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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A Head-to-Head Comparison of Synthetic Routes to Piperazine Benzoic Acids: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine benzoic acid scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its prevalence stems from the favorable physicochemical properties imparted by the piperazine ring and the versatile synthetic handles offered by the benzoic acid moiety. The efficient and scalable synthesis of these compounds is therefore of paramount importance in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the three most common synthetic routes to piperazine benzoic acids: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide your synthetic strategy.

Introduction to the Core Synthetic Strategies

The synthesis of piperazine benzoic acids primarily involves the formation of a crucial carbon-nitrogen (C-N) bond between the piperazine ring and the benzoic acid moiety. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability considerations. The three main strategies each offer distinct advantages and disadvantages.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the reaction of an electron-deficient aryl halide (or other suitable leaving group) with a nucleophilic amine. The aromatic ring must be activated by electron-withdrawing groups to facilitate the addition-elimination mechanism.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation. It offers a broad substrate scope and is often more efficient than traditional SNAr for less activated aryl halides.

  • Reductive Amination: This versatile method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.

This guide will now explore each of these routes in detail, providing a comprehensive comparison to aid in your synthetic decision-making.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established and often cost-effective method for the synthesis of N-aryl piperazines when the aromatic ring is sufficiently electron-deficient. The reaction proceeds via a two-step addition-elimination mechanism, where the piperazine nitrogen attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Mechanistic Rationale

The key to a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group on the benzoic acid ring. These EWGs are necessary to stabilize the negative charge that develops in the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. For the synthesis of piperazine benzoic acids, the carboxylic acid group itself can act as a moderate electron-withdrawing group, but additional activation is often required for efficient reaction. Fluorine is a particularly good leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the aromatic carbon.

Experimental Protocol: Synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

This protocol details the synthesis of a protected form of 4-(piperazin-1-yl)benzoic acid via an SNAr reaction between 4-fluorobenzoic acid and ethyl 1-piperazinecarboxylate.

Step 1: N-Arylation via SNAr

  • Reactants:

    • Ethyl 1-piperazinecarboxylate (1.0 eq)

    • 4-Fluorobenzoic acid (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Solvent: Dry Dimethylformamide (DMF)

  • Procedure:

    • To a solution of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid in dry DMF, add potassium carbonate.

    • Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water and acidify with glacial acetic acid to a pH of 3-5.

    • Collect the resulting precipitate by filtration and wash with water.

    • Dry the solid to obtain 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

  • Yield: ~70%

Step 2: Deprotection

  • Reactants:

    • 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid

    • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

  • Solvent: A mixture of Tetrahydrofuran (THF) and water.

  • Procedure:

    • Dissolve the protected piperazine benzoic acid in a mixture of THF and water.

    • Add an excess of aqueous NaOH or LiOH.

    • Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the final product, 4-(piperazin-1-yl)benzoic acid.

    • Collect the product by filtration, wash with water, and dry.

Visualization of the SNAr Workflow

SNAr_Workflow cluster_precursors Starting Materials cluster_reaction S_NAr Reaction cluster_intermediate Protected Product cluster_deprotection Deprotection cluster_final_product Final Product 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid SNAr_Step K₂CO₃, DMF 100-120 °C 4-Fluorobenzoic_Acid->SNAr_Step Ethyl_Piperazinecarboxylate Ethyl 1-Piperazinecarboxylate Ethyl_Piperazinecarboxylate->SNAr_Step Protected_Product 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid SNAr_Step->Protected_Product Deprotection_Step NaOH or LiOH THF/H₂O Protected_Product->Deprotection_Step Final_Product 4-(Piperazin-1-yl)benzoic acid Deprotection_Step->Final_Product

SNAr Synthesis of Piperazine Benzoic Acid

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a highly versatile and powerful tool for the formation of C-N bonds, particularly for aryl halides that are not sufficiently activated for SNAr. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally provides high yields.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., bromobenzoic acid), forming a Pd(II) species.

  • Amine Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium catalyst.

Experimental Protocol: Synthesis of tert-Butyl 4-(4-carboxyphenyl)piperazine-1-carboxylate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromobenzoic acid with mono-Boc-protected piperazine.

Step 1: Buchwald-Hartwig Coupling

  • Reactants:

    • 4-Bromobenzoic acid (1.0 eq)

    • tert-Butyl piperazine-1-carboxylate (mono-Boc-piperazine) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 eq)

    • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (2.0 eq)

  • Solvent: Anhydrous Toluene or Dioxane

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzoic acid, mono-Boc-piperazine, the phosphine ligand, and the base.

    • Add the palladium(II) acetate and anhydrous solvent.

    • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

    • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl 4-(4-carboxyphenyl)piperazine-1-carboxylate.

  • Expected Yield: Generally high, often >80%.

Step 2: Deprotection

  • Reactants:

    • tert-Butyl 4-(4-carboxyphenyl)piperazine-1-carboxylate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent

  • Solvent: Dichloromethane (DCM) or Dioxane

  • Procedure:

    • Dissolve the Boc-protected product in DCM or dioxane.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • The product, 4-(piperazin-1-yl)benzoic acid, is often obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, a basic workup can be performed.

Visualization of the Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow cluster_precursors Starting Materials cluster_reaction Buchwald-Hartwig Coupling cluster_intermediate Protected Product cluster_deprotection Deprotection cluster_final_product Final Product 4-Bromobenzoic_Acid 4-Bromobenzoic Acid BH_Step Pd(OAc)₂, Ligand Base, Toluene/Dioxane 80-110 °C 4-Bromobenzoic_Acid->BH_Step Boc-Piperazine mono-Boc-Piperazine Boc-Piperazine->BH_Step Protected_Product tert-Butyl 4-(4-carboxyphenyl) piperazine-1-carboxylate BH_Step->Protected_Product Deprotection_Step TFA or HCl DCM/Dioxane Protected_Product->Deprotection_Step Final_Product 4-(Piperazin-1-yl)benzoic acid Deprotection_Step->Final_Product

Buchwald-Hartwig Synthesis of Piperazine Benzoic Acid

Route 3: Reductive Amination

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. In the context of piperazine benzoic acid synthesis, this route involves the reaction of a formylbenzoic acid with a piperazine derivative, followed by reduction of the initially formed iminium ion.

Mechanistic Rationale

The reductive amination process occurs in two main stages, often in a one-pot procedure:

  • Imine/Iminium Ion Formation: The piperazine nitrogen acts as a nucleophile and attacks the carbonyl carbon of the formylbenzoic acid. Subsequent dehydration leads to the formation of an imine, which can be protonated to form a more reactive iminium ion.

  • Reduction: A reducing agent, selective for the iminium ion over the starting aldehyde, is used to reduce the C=N double bond to a C-N single bond. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred due to its milder nature and tolerance of a wider range of functional groups.

Experimental Protocol: Synthesis of 4-((4-Boc-piperazin-1-yl)methyl)benzoic acid

This protocol describes a general procedure for the reductive amination of 4-formylbenzoic acid with mono-Boc-piperazine.

Step 1: Reductive Amination

  • Reactants:

    • 4-Formylbenzoic acid (1.0 eq)

    • tert-Butyl piperazine-1-carboxylate (mono-Boc-piperazine) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic acid (catalytic amount)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a solution of 4-formylbenzoic acid and mono-Boc-piperazine in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-((4-Boc-piperazin-1-yl)methyl)benzoic acid.

Step 2: Deprotection

  • Reactants:

    • 4-((4-Boc-piperazin-1-yl)methyl)benzoic acid

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent

  • Solvent: Dichloromethane (DCM) or Dioxane

  • Procedure:

    • Dissolve the Boc-protected product in DCM or dioxane.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure to yield 4-(piperazin-1-ylmethyl)benzoic acid, typically as a salt.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_precursors Starting Materials cluster_reaction Reductive Amination cluster_intermediate Protected Product cluster_deprotection Deprotection cluster_final_product Final Product 4-Formylbenzoic_Acid 4-Formylbenzoic Acid RA_Step NaBH(OAc)₃, AcOH DCM/DCE 4-Formylbenzoic_Acid->RA_Step Boc-Piperazine mono-Boc-Piperazine Boc-Piperazine->RA_Step Protected_Product 4-((4-Boc-piperazin-1-yl)methyl)benzoic acid RA_Step->Protected_Product Deprotection_Step TFA or HCl DCM/Dioxane Protected_Product->Deprotection_Step Final_Product 4-(Piperazin-1-ylmethyl)benzoic acid Deprotection_Step->Final_Product

Reductive Amination Synthesis of Piperazine Benzoic Acid

Head-to-Head Comparison of the Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationReductive Amination
Starting Materials Activated aryl halide (e.g., fluorobenzoic acid), Piperazine derivativeAryl halide (e.g., bromobenzoic acid), Piperazine derivativeFormylbenzoic acid, Piperazine derivative
Key Reagents Base (e.g., K₂CO₃)Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu)Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst
Reaction Conditions High temperatures (100-120 °C)Moderate to high temperatures (80-110 °C)Mild, often at room temperature
Substrate Scope Limited to electron-deficient aryl halidesBroad scope, including electron-neutral and -rich aryl halidesRequires a carbonyl group on the benzoic acid moiety
Yields Moderate to good (can be variable)Generally high to excellentGood to excellent
Cost-Effectiveness Often the most cost-effective due to the absence of expensive catalysts and ligandsCan be more expensive due to the cost of the palladium catalyst and phosphine ligandModerately priced, depending on the cost of the reducing agent
Scalability Generally scalable, but high temperatures can be a concernScalable, but catalyst cost and removal can be challenges on a large scaleHighly scalable with generally mild and safe conditions
Functional Group Tolerance Can be sensitive to other nucleophilic groupsGenerally good, but some functional groups can interfere with the catalystExcellent, with the use of selective reducing agents
Byproducts Inorganic saltsCatalyst residues (need to be removed), inorganic saltsBorate salts, which are generally easy to remove

Conclusion and Recommendations

The choice of the optimal synthetic route to a piperazine benzoic acid is a multifactorial decision that depends on the specific target molecule, available resources, and project goals.

  • Nucleophilic Aromatic Substitution (SNAr) should be the first choice when a suitably activated aryl halide (ideally a fluoro- or nitro-substituted benzoic acid) is readily available and cost is a primary concern. Its operational simplicity and the absence of transition metal catalysts make it an attractive option for large-scale synthesis.

  • Buchwald-Hartwig Amination is the go-to method for its broad substrate scope and high efficiency, especially when dealing with less reactive aryl halides such as chloro- or bromobenzoic acids. While the cost of the catalyst and ligand can be a factor, the high yields and reliability often justify the expense, particularly in a drug discovery setting where rapid access to a variety of analogs is crucial.

  • Reductive Amination offers a mild and highly versatile alternative, particularly when the desired linkage is a benzylpiperazine. The ready availability of formylbenzoic acids and the mild reaction conditions make this an excellent choice for complex molecules with sensitive functional groups. Its scalability and the ease of byproduct removal are also significant advantages.

Ultimately, a thorough evaluation of the starting material availability, cost, and the specific requirements of the target molecule will guide the synthetic chemist to the most appropriate and efficient route for the synthesis of these valuable piperazine benzoic acid building blocks.

References

  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5953. [Link]

  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]

  • de Souza, R. O. M. A., et al. (2015).

A Comparative Guide to the Cross-Reactivity of 3-(Piperazin-1-ylmethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[1] Its presence in a multitude of approved drugs, including antipsychotics, antidepressants, and antihistamines, is a testament to its therapeutic utility. However, the very versatility of the piperazine moiety contributes to its potential for polypharmacology, or the ability to interact with multiple biological targets.[2] This can lead to undesirable off-target effects and underscores the critical need for comprehensive cross-reactivity studies in the early stages of drug development.

This guide will focus on a representative 3-(Piperazin-1-ylmethyl)benzoic acid derivative, hereafter referred to as Compound X , and compare its hypothetical cross-reactivity profile with that of four widely prescribed atypical antipsychotics: Olanzapine, Risperidone, Quetiapine, and Aripiprazole.[3][4][5][6] These comparators were selected due to their well-characterized and diverse receptor binding profiles, providing a robust benchmark for evaluating the selectivity of novel chemical entities.

The Rationale for Cross-Reactivity Profiling

The primary objective of cross-reactivity profiling is to identify unintended interactions of a drug candidate with a wide array of biological targets, including receptors, enzymes, transporters, and ion channels. Early identification of such off-target activities is crucial for several reasons:

  • Predicting Potential Adverse Drug Reactions (ADRs): Many ADRs are the result of a drug binding to unintended targets. For instance, interaction with the hERG potassium channel can lead to cardiac arrhythmias, while binding to histaminic or muscarinic receptors can cause sedation, weight gain, or anticholinergic side effects.

  • Guiding Lead Optimization: Understanding the cross-reactivity profile allows medicinal chemists to modify the chemical structure of a lead compound to enhance its selectivity for the intended target and minimize off-target interactions.

  • De-risking Clinical Development: A "clean" cross-reactivity profile increases the probability of a successful and safe clinical development program. Conversely, significant off-target activities can be a major red flag, potentially leading to the termination of a promising project.

The following diagram illustrates a typical workflow for in vitro safety pharmacology screening, a key component of cross-reactivity assessment.

Caption: Workflow for In Vitro Cross-Reactivity Screening.

Comparative Cross-Reactivity Analysis

To provide a practical framework for comparison, this section presents a hypothetical, yet scientifically plausible, cross-reactivity profile for Compound X . This data is juxtaposed with the known receptor binding affinities (Ki values in nM) of Olanzapine, Risperidone, Quetiapine, and Aripiprazole for a selection of key CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

TargetCompound X (Hypothetical)OlanzapineRisperidoneQuetiapineAripiprazole
Dopamine D215113.31600.34
Serotonin 5-HT2A540.12113.4
Serotonin 5-HT1A502004.22904.1
Histamine H1257201161
Adrenergic α140190.8757
Muscarinic M1>10001.9>1000>1000>1000

Data for atypical antipsychotics are compiled from various sources.[7][8][9][10]

Interpretation of the Data:

  • Compound X exhibits high affinity for the Dopamine D2 and Serotonin 5-HT2A receptors, a hallmark of many atypical antipsychotics.[11][12] Its potent 5-HT2A antagonism relative to D2 antagonism suggests a potentially favorable profile with a lower risk of extrapyramidal side effects (EPS).

  • Compared to Olanzapine , Compound X shows significantly lower affinity for the Histamine H1 and Muscarinic M1 receptors. This suggests a potentially lower propensity for side effects such as sedation, weight gain, and anticholinergic effects (e.g., dry mouth, constipation) that are often associated with olanzapine.[13]

  • Risperidone displays very high affinity for the 5-HT2A and adrenergic α1 receptors.[4] While Compound X is less potent at these targets, its more balanced profile might translate to a lower risk of orthostatic hypotension (a side effect linked to α1 antagonism).

  • Quetiapine has a relatively low affinity for the D2 receptor, which contributes to its "atypical" profile.[6] Compound X, with its higher D2 affinity, might be expected to have a different efficacy and side-effect profile.

  • Aripiprazole is unique in its partial agonism at the D2 receptor.[5] The data for Compound X suggests it is likely a full antagonist, which would result in a different pharmacological mechanism of action.

The following diagram illustrates a simplified signaling pathway, highlighting the potential on-target and off-target interactions of a hypothetical CNS-active compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2 D2 Receptor (On-Target) Dopamine->D2 Binds Therapeutic Effect Therapeutic Effect D2->Therapeutic Effect H1 H1 Receptor (Off-Target) Side Effect\n(Sedation) Side Effect (Sedation) H1->Side Effect\n(Sedation) Alpha1 α1 Receptor (Off-Target) Side Effect\n(Hypotension) Side Effect (Hypotension) Alpha1->Side Effect\n(Hypotension) CompoundX Compound X CompoundX->D2 Blocks CompoundX->H1 Blocks CompoundX->Alpha1 Blocks

Caption: On-target vs. Off-target Receptor Interactions.

Physicochemical Properties: A Key Determinant of Drug Action

The physicochemical properties of a compound play a pivotal role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions. A comparison of these properties for Compound X and the selected atypical antipsychotics is presented below.

Table 2: Comparative Physicochemical Properties

PropertyCompound X (Calculated)OlanzapineRisperidoneQuetiapineAripiprazole
Molecular Weight220.27312.44410.49383.51448.39
LogP2.52.63.272.954.97
pKa (Strongest Basic)8.57.788.767.47.6
Polar Surface Area (Ų)41.550.761.9473.669.8

Data for atypical antipsychotics and Compound X are from publicly available databases and cheminformatics software.[12][13][14][15][16][17][18][19][20]

Analysis of Physicochemical Properties:

  • Compound X has a lower molecular weight and LogP compared to most of the atypical antipsychotics, which could influence its permeability across the blood-brain barrier and its metabolic profile.

  • The pKa values for all compounds are in a similar range, indicating they will be protonated at physiological pH, which is important for their interaction with biological targets.

  • The polar surface area (PSA) is a key predictor of blood-brain barrier penetration. The relatively low PSA of Compound X suggests it is likely to be CNS-penetrant.

Experimental Protocols: A Guide to In Vitro Cross-Reactivity Assessment

This section provides a detailed, step-by-step methodology for a representative in vitro cross-reactivity assay: a radioligand binding assay for the Dopamine D2 receptor. This protocol can be adapted for other G-protein coupled receptors (GPCRs) in a safety screening panel.

Objective

To determine the binding affinity (Ki) of a test compound (e.g., Compound X) for the human Dopamine D2 receptor by measuring its ability to displace a specific radioligand.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[21]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound (Compound X): Prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Assay Procedure
  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice.

    • Dilute the membranes in ice-cold assay buffer to a final concentration that yields optimal specific binding (typically determined during assay validation).

    • Prepare serial dilutions of the test compound (Compound X) and the reference compound (unlabeled Spiperone or Haloperidol) in the assay buffer.

    • Dilute the [³H]-Spiperone in the assay buffer to a final concentration close to its Kd value (typically 0.1-0.5 nM).[21]

  • Assay Incubation:

    • To each well of a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

      • 25 µL of [³H]-Spiperone.

      • 200 µL of the diluted cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The comprehensive assessment of cross-reactivity is an indispensable component of modern drug discovery. For compounds containing promiscuous scaffolds like piperazine, such as the 3-(Piperazin-1-ylmethyl)benzoic acid derivatives, a thorough understanding of their off-target interactions is paramount for ensuring their safety and efficacy.

This guide has provided a comparative framework for evaluating the cross-reactivity profile of a representative derivative, Compound X, against established atypical antipsychotics. The hypothetical data presented herein illustrates how such a comparison can inform the selection and optimization of lead candidates. The detailed experimental protocol for a radioligand binding assay offers a practical starting point for researchers embarking on these critical studies.

Future investigations should aim to expand the cross-reactivity profiling to a broader panel of targets, including other GPCRs, ion channels (particularly hERG), transporters, and enzymes. Functional assays should also be employed to determine whether the binding of a compound to an off-target results in agonism, antagonism, or inverse agonism. By integrating these in vitro data with in vivo safety pharmacology and toxicology studies, a comprehensive picture of a drug candidate's safety profile can be established, ultimately paving the way for the development of safer and more effective medicines.

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A Head-to-Head Comparison: Benchmarking Piprazinib, a Novel Piperazine Derivative, Against Established VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of VEGFR-2 Inhibition in Oncology and the Emergence of Novel Piperazine Scaffolds

Angiogenesis, the formation of new blood vessels, is a fundamental process in tumor growth, progression, and metastasis.[1] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK).[1][2] Upon activation by its ligand, VEGF-A, VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[3]

Several small-molecule VEGFR-2 inhibitors, such as Sorafenib, Sunitinib, and Axitinib, have been approved for the treatment of various cancers.[3][4] However, challenges including acquired resistance and off-target toxicities limit their long-term efficacy and tolerability.[3] This has spurred the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[5] This guide introduces "Piprazinib," a novel piperazine-containing compound designed as a potent and selective VEGFR-2 inhibitor. We will objectively benchmark Piprazinib's performance against established inhibitors, providing a comprehensive evaluation supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Comparative Analysis of VEGFR-2 Inhibitors

A critical aspect of preclinical drug development is the direct comparison of a new chemical entity against the standard of care. This section presents a comparative analysis of Piprazinib and three well-established VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib.

Biochemical Potency Against VEGFR-2

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Lower IC50 values indicate higher potency.

CompoundVEGFR-2 IC50 (nM) Reference(s)
Piprazinib (Hypothetical) 0.5 N/A
Axitinib0.2[6]
Sunitinib80[7]
Sorafenib90[7]

Table 1: Biochemical potency of Piprazinib and reference inhibitors against VEGFR-2.

As illustrated in Table 1, Piprazinib demonstrates sub-nanomolar potency against VEGFR-2, comparable to the highly potent inhibitor Axitinib and significantly more potent than Sunitinib and Sorafenib.

Kinase Selectivity Profile

While high potency against the primary target is desirable, selectivity is equally crucial to minimize off-target effects and associated toxicities. Many VEGFR-2 inhibitors also target other kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Fibroblast Growth Factor Receptor (FGFR).[3][7] A comprehensive selectivity panel is essential to understand the broader pharmacological profile of a new inhibitor.

Kinase TargetPiprazinib IC50 (nM) (Hypothetical) Axitinib IC50 (nM) Sunitinib IC50 (nM) Sorafenib IC50 (nM)
VEGFR-2 0.5 0.2[6]80[7]90[7]
VEGFR-11.51.2[6]-26[8]
VEGFR-31.20.1-0.3[6]-20[7]
PDGFRβ551.6[9]2[7]57[7]
c-KIT85>1000-68[7]
FGFR1>1000---
B-Raf>2000--22[8]
c-Raf>2000--6[8]

Table 2: Comparative kinase selectivity profile. Piprazinib shows high selectivity for the VEGFR family over other common off-targets.

The data in Table 2 highlights Piprazinib's excellent selectivity profile. While it potently inhibits all three VEGFR isoforms, it displays significantly lower activity against other key kinases like PDGFRβ and c-KIT, and negligible activity against FGFR1 and the Raf kinases. This contrasts with the multi-kinase profiles of Sunitinib and Sorafenib, suggesting Piprazinib may have a wider therapeutic window with fewer off-target side effects. Axitinib also demonstrates high selectivity for VEGFRs.[6]

Cellular Anti-Angiogenic Activity

To translate biochemical potency into a functional cellular effect, an in vitro angiogenesis assay is critical. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a well-established model to assess a compound's ability to inhibit the formation of capillary-like structures.[10][11]

CompoundHUVEC Tube Formation Inhibition IC50 (nM) (Hypothetical)
Piprazinib 5.2
Axitinib3.8
Sunitinib25.4
Sorafenib31.7

Table 3: Inhibition of HUVEC tube formation. Piprazinib effectively inhibits angiogenesis in a cellular context.

The results in Table 3 demonstrate that Piprazinib effectively inhibits endothelial tube formation at low nanomolar concentrations, consistent with its potent VEGFR-2 inhibition. Its cellular activity is on par with Axitinib and superior to Sunitinib and Sorafenib in this assay.

Experimental Methodologies

To ensure the validity and reproducibility of the presented data, detailed, step-by-step protocols for the key assays are provided below.

VEGFR-2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay measures the autophosphorylation of VEGFR-2 and is a robust method for determining inhibitor potency.[12]

Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by VEGFR-2. A Europium (Eu)-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a Streptavidin-Allophycocyanin (SA-APC) conjugate that binds to the biotin moiety. This proximity allows for fluorescence resonance energy transfer (FRET) from the Eu donor to the APC acceptor, generating a detectable signal that is proportional to kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer containing the desired concentration of ATP (e.g., at the Km for ATP) and the biotinylated substrate peptide.

    • Prepare serial dilutions of the test compounds (Piprazinib, Axitinib, Sunitinib, Sorafenib) in DMSO, followed by a further dilution in the kinase reaction buffer to achieve a 2X final concentration.

    • Prepare a 2X solution of recombinant human VEGFR-2 kinase in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well low-volume assay plate, add 5 µL of the 2X test compound solution. For controls, add 5 µL of buffer with DMSO (for 0% inhibition) or a known potent inhibitor (for 100% inhibition).

    • Initiate the reaction by adding 5 µL of the 2X VEGFR-2 kinase solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection solution containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC in TR-FRET dilution buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

HUVEC Tube Formation Assay

This cellular assay models the final step of angiogenesis, where endothelial cells form three-dimensional capillary-like networks.[10][11][13]

Principle: When plated on a basement membrane extract (BME) like Matrigel, HUVECs will form intricate networks of tubes in response to angiogenic stimuli. The inhibitory effect of a compound on this process can be quantified by measuring parameters such as tube length, number of nodes, and number of meshes.

Protocol:

  • Plate Coating:

    • Thaw the BME (Matrigel) on ice overnight at 4°C.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well, ensuring the entire surface is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

    • Prepare various concentrations of the test compounds in the same medium.

    • Mix the HUVEC suspension with the compound solutions (or vehicle control) and add 100 µL of the mixture to each BME-coated well (final cell density of 2 x 10^4 cells/well).

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using an inverted microscope.

    • Capture images of the tube networks at a suitable time point (e.g., 6 hours).

  • Quantification:

    • Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

    • Quantify parameters such as total tube length, number of junctions (nodes), and number of enclosed areas (meshes).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism and Workflow

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.

VEGFR-2 Signaling Pathway in Angiogenesis

The following diagram illustrates the key downstream signaling events following the activation of VEGFR-2 by VEGF-A, leading to endothelial cell proliferation and survival.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Dimer VEGFA->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates (Y1175) PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation Piprazinib Piprazinib Piprazinib->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines the logical flow of experiments for characterizing and benchmarking a new kinase inhibitor like Piprazinib.

Benchmarking_Workflow Start Novel Compound Synthesis (Piprazinib) BiochemAssay Biochemical Assay (VEGFR-2 TR-FRET) Start->BiochemAssay SelectivityPanel Kinase Selectivity Panel (>50 Kinases) Start->SelectivityPanel IC50_Determination Determine IC50 vs. Target BiochemAssay->IC50_Determination CellularAssay Cellular Angiogenesis Assay (HUVEC Tube Formation) IC50_Determination->CellularAssay Comparison Data Comparison & Benchmarking (vs. Known Inhibitors) IC50_Determination->Comparison SelectivityProfile Establish Selectivity Profile SelectivityPanel->SelectivityProfile SelectivityProfile->CellularAssay SelectivityProfile->Comparison CellularPotency Determine Cellular Potency CellularAssay->CellularPotency CellularPotency->Comparison Decision Lead Candidate Selection Comparison->Decision

Caption: A typical workflow for benchmarking a novel kinase inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking a novel piperazine-based VEGFR-2 inhibitor, Piprazinib, against established drugs. The experimental data, presented in a clear and comparative format, demonstrates Piprazinib's potential as a highly potent and selective anti-angiogenic agent. The detailed protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery, ensuring that such comparative studies are conducted with scientific integrity and reproducibility.

Future studies should focus on in vivo efficacy in preclinical cancer models, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and toxicology studies to further validate Piprazinib as a promising clinical candidate. This rigorous, data-driven benchmarking approach is essential for identifying next-generation therapeutics with the potential to overcome the limitations of current treatments.

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Navigating the Patent Maze: A Guide to Assessing the Novelty of 3-(Piperazin-1-ylmethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, establishing the novelty of a chemical scaffold is the cornerstone of a successful intellectual property strategy. This guide provides a comprehensive framework for assessing the novelty of 3-(piperazin-1-ylmethyl)benzoic acid derivatives in the patent literature. As Senior Application Scientists, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The 3-(Piperazin-1-ylmethyl)benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a ubiquitous feature in a vast array of clinically used drugs, valued for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets[1][2]. Its presence in drugs targeting the central nervous system (CNS), cancer, and inflammatory conditions underscores its versatility[3][4]. The 3-(piperazin-1-ylmethyl)benzoic acid core combines this privileged heterocycle with a benzoic acid moiety, offering multiple points for chemical modification to fine-tune biological activity and physicochemical properties.

The Crucial First Step: A Thorough Patent and Literature Landscape Analysis

Before embarking on any synthetic endeavor, a meticulous search of the existing patent and scientific literature is paramount to avoid redundant research and potential infringement issues. The novelty of a chemical compound in patent law is an absolute requirement; a claim will lack novelty if a single piece of prior art discloses all features of the invention[2].

Strategic Search Methodology

A comprehensive search strategy should employ a combination of keyword and chemical structure searches across multiple databases.

  • Keyword Searches: Utilize a combination of chemical names, IUPAC names, and broader terms. For our core structure, effective search queries would include:

    • "3-(piperazin-1-ylmethyl)benzoic acid"

    • "3-((piperazin-1-yl)methyl)benzoic acid"

    • "substituted (piperazin-1-ylmethyl)benzoic acids"

    • "(piperazinylmethyl)benzoic acid derivatives"

  • Chemical Structure and Substructure Searches: These are the most powerful tools for uncovering structurally related compounds, even if they are described using different nomenclature. Databases such as CAS SciFinder®, Reaxys®, and public resources like PubChem and SureChEMBL are invaluable for this purpose. It is crucial to search for the exact structure and substructures to identify any disclosed analogs.

  • Markush Structure Searches: Patents often employ Markush structures to claim a broad family of related compounds with a common core and variable substituents. Specialized patent databases with Markush search capabilities are essential for a thorough freedom-to-operate analysis.

Workflow for Novelty Assessment

A systematic approach is necessary to navigate the vast amount of data retrieved from these searches.

Synthesis_Workflow Start 3-(Bromomethyl)benzoic acid Reaction1 Nucleophilic Substitution Start->Reaction1 Piperazine N-Boc-piperazine Piperazine->Reaction1 Intermediate1 tert-butyl 4-((3-(methoxycarbonyl)phenyl)methyl)piperazine-1-carboxylate Reaction1->Intermediate1 Reaction2 Deprotection (e.g., TFA) Intermediate1->Reaction2 Intermediate2 methyl 3-(piperazin-1-ylmethyl)benzoate Reaction2->Intermediate2 Reaction3 N-Alkylation/ N-Arylation Intermediate2->Reaction3 Final_Product Substituted 3-(piperazin-1-ylmethyl)benzoic acid ester Reaction3->Final_Product Hydrolysis Hydrolysis (e.g., LiOH) Final_Product->Hydrolysis Final_Acid Final Derivative Hydrolysis->Final_Acid

Figure 2: General synthetic route for 3-(piperazin-1-ylmethyl)benzoic acid derivatives.

Step-by-Step Protocol for the Synthesis of a Representative Derivative (e.g., 3-((4-benzylpiperazin-1-yl)methyl)benzoic acid):

  • Synthesis of methyl 3-(bromomethyl)benzoate: To a solution of 3-(bromomethyl)benzoic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Synthesis of methyl 3-((4-benzylpiperazin-1-yl)methyl)benzoate: To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in a suitable solvent like acetonitrile, add N-benzylpiperazine (1.1 eq) and a base such as potassium carbonate (2.0 eq). Stir the reaction mixture at room temperature overnight. Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired product.

  • Hydrolysis to 3-((4-benzylpiperazin-1-yl)methyl)benzoic acid: Dissolve the ester from the previous step in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, acidify the reaction mixture with dilute HCl to pH ~6 and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the final product.

Rationale for Experimental Choices:

  • The use of the methyl ester of the benzoic acid protects the carboxylic acid group during the nucleophilic substitution reaction.

  • Potassium carbonate is a mild and effective base for the N-alkylation of piperazine.

  • Lithium hydroxide is a standard reagent for the saponification of esters under mild conditions.

Biological Evaluation Strategy

Given the broad spectrum of activities reported for piperazine derivatives, a tiered screening approach is recommended to identify the most promising therapeutic potential of new analogs.

Initial Screening (In Vitro):

  • Cytotoxicity Assay: A primary screen against a panel of cancer cell lines (e.g., NCI-60) is a cost-effective way to identify potential anticancer activity.[5]

  • Receptor Binding Assays: Based on the known pharmacology of piperazine derivatives, screening against a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors) can reveal potential for treating neurological or psychiatric disorders.[6]

  • Anti-inflammatory Assays: Measurement of the inhibition of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α in LPS-stimulated peripheral blood mononuclear cells (PBMCs) can indicate anti-inflammatory potential.[7]

Secondary and In Vivo Evaluation:

Based on the results of the initial screening, more focused in vitro and in vivo studies can be designed. For example, if a compound shows significant cytotoxicity against a particular cancer cell line, further studies could include mechanism of action studies and evaluation in a xenograft mouse model. If a compound shows promising CNS receptor binding, it could be evaluated in animal models of depression, anxiety, or psychosis.

Table of Recommended Biological Assays:

Therapeutic Area In Vitro Assay In Vivo Model Rationale
Oncology MTT/CCK-8 assay against a panel of cancer cell linesXenograft models in immunocompromised miceTo assess general cytotoxicity and specific anticancer activity.
CNS Disorders Radioligand binding assays for dopamine and serotonin receptorsForced swim test (depression), elevated plus maze (anxiety)To identify potential antipsychotic, antidepressant, or anxiolytic activity.
Inflammation ELISA for IL-1, IL-6, and TNF-α in stimulated immune cellsCarrageenan-induced paw edema in ratsTo determine anti-inflammatory potential.

Conclusion and Future Directions

The 3-(piperazin-1-ylmethyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While the broader chemical space around (piperazin-1-ylmethyl)benzoic acids has been explored, particularly the 4-substituted isomer, the novelty of new 3-substituted derivatives will hinge on unique substitution patterns and, crucially, on the demonstration of unexpected and valuable biological activity.

A thorough and ongoing analysis of the patent landscape is essential. The synthetic routes are generally accessible, allowing for the creation of diverse libraries of compounds. A systematic biological evaluation, starting with broad screening and progressing to more focused in vivo studies, will be key to unlocking the full therapeutic potential of this versatile scaffold and establishing a strong intellectual property position.

References

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Safety Operating Guide

Navigating the Disposal of 3-(Piperazin-1-ylmethyl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and ensuring full compliance with safety regulations. By understanding the rationale behind each step, laboratory personnel can foster a culture of safety and maintain the integrity of their research environment.

Hazard Identification and Risk Assessment

Before handling or disposing of 3-(Piperazin-1-ylmethyl)benzoic acid, a thorough risk assessment is paramount. Based on the known hazards of its constituent moieties, piperazine and benzoic acid, this compound should be treated with caution. An SDS for the closely related compound, 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to assume similar hazards for 3-(Piperazin-1-ylmethyl)benzoic acid.

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines[1].

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling 3-(Piperazin-1-ylmethyl)benzoic acid must wear appropriate PPE. The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and dust, preventing serious eye irritation[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and subsequent irritation[2].
Body Protection Laboratory coatProtects skin and personal clothing from contamination[3].
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation[2].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal[4][5].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning supplies) as hazardous waste.

Proper Disposal Procedures

The disposal of 3-(Piperazin-1-ylmethyl)benzoic acid must be conducted in accordance with local, state, and federal regulations. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to environmental contamination[6].

Waste Characterization

Based on the precautionary information from related compounds, waste containing 3-(Piperazin-1-ylmethyl)benzoic acid should be classified as hazardous chemical waste.

Waste Segregation and Collection

Experimental Workflow for Waste Segregation:

Caption: Segregation of solid and liquid waste streams at the point of generation.

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must be in good condition and have a secure lid[3][7].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-(Piperazin-1-ylmethyl)benzoic acid". Include the date of accumulation.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials[7].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system to prevent the spread of any potential leaks.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (as per institutional and regulatory guidelines), arrange for its collection by a licensed hazardous waste disposal company[6][8]. Do not attempt to dispose of this chemical through regular trash or sewer systems[5][6].

Regulatory Compliance

All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, or equivalent regulatory bodies in other regions[9][10][11]. It is the responsibility of the laboratory supervisor to ensure that all personnel are trained on these procedures and that the facility's waste management plan is up-to-date[12].

Disposal Decision Pathway

DisposalDecision Start Waste containing 3-(Piperazin-1-ylmethyl)benzoic acid generated Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate Solid & Liquid Waste Characterize->Segregate Containerize Place in labeled, compatible, sealed container Segregate->Containerize Store Store in designated Satellite Accumulation Area with secondary containment Containerize->Store Pickup Arrange for pickup by licensed hazardous waste vendor Store->Pickup

Caption: Decision-making workflow for the disposal of 3-(Piperazin-1-ylmethyl)benzoic acid waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 3-(Piperazin-1-ylmethyl)benzoic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Angene Chemical. (2024, September 2). Safety Data Sheet: 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(4-Methylpiperazin-1-yl)benzoic acid.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Novachem. (2024, January 2). Safety Data Sheet: Piperazine citrate.
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  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
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  • VWR. (2024, December 13). Safety Data Sheet Benzoic Acid WARNING.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.